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  • Product: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
  • CAS: 1349716-48-8

Core Science & Biosynthesis

Foundational

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid molecular weight and chemical structure

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the N-aryl indole scaffold during hit-to-lead optimization campaigns. The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the N-aryl indole scaffold during hit-to-lead optimization campaigns. The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid represents a highly versatile intermediate and a potent pharmacophore. The [[1]] is a privileged structure, frequently utilized in the design of CRTH2 antagonists, antiviral agents, and kinase inhibitors.

By introducing a 3-(hydroxymethyl)phenyl moiety at the N1 position, we achieve a dual-purpose structural modification: it enhances the steric bulk to occupy hydrophobic receptor pockets while providing a critical, flexible hydrogen-bond donor (-CH2OH) to interact with target residues. This whitepaper details the physicochemical properties, robust synthetic methodologies, and analytical validation protocols required to work with this molecule effectively.

Molecular Properties & Chemical Structure

Understanding the physicochemical baseline of a scaffold is the first step in predicting its pharmacokinetic behavior and optimizing its synthetic handling. The table below summarizes the core quantitative data for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

PropertyValueCausality / Significance in Drug Design
Chemical Name 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acidStandard IUPAC nomenclature.
Molecular Formula C16H13NO3Defines the atomic composition.
Molecular Weight 267.28 g/mol Well within the Lipinski Rule of 5 (<500 Da), ensuring good oral bioavailability potential.
Exact Mass 267.08954 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
H-Bond Donors 2 (-OH, -COOH)Facilitates strong directional interactions with target proteins.
H-Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and receptor binding affinity.
Rotatable Bonds 3Provides sufficient conformational flexibility without excessive entropic penalty upon binding.
Calculated TPSA ~64.5 ŲOptimal for membrane permeability; values <90 Ų generally correlate with good cell penetration.
Pharmacophore Modeling

To visualize how this molecule interacts within a biological system, we map its functional groups to potential receptor interactions. The carboxylic acid acts as a primary anchor (often forming salt bridges with basic residues like Arginine or Lysine), while the indole and phenyl rings drive hydrophobic collapse into the binding pocket.

Pharmacophore Target Protein Target (Receptor Binding Pocket) COOH 5-Carboxylic Acid (H-Bond Donor/Acceptor) COOH->Target Salt Bridge / H-Bond Indole Indole Core (Hydrophobic/Pi-Pi) COOH->Indole C5-Bond Indole->Target Pi-Stacking Phenyl N1-Phenyl Ring (Hydrophobic) Indole->Phenyl N-Aryl Bond CH2OH 3'-Hydroxymethyl (H-Bond Donor) Phenyl->CH2OH C3'-Bond CH2OH->Target H-Bonding

Pharmacophore model showing key binding interactions of the N-aryl indole scaffold.

Synthetic Strategy & Methodology

The most robust and field-proven method for constructing N-aryl indoles is the [[2]]. This oxidative cross-coupling avoids the harsh basic conditions and moisture-sensitive palladium catalysts typical of Buchwald-Hartwig aminations. This is a critical strategic choice: the mild, room-temperature conditions of the Chan-Lam reaction prevent the degradation of the sensitive hydroxymethyl moiety.

Synthetic Workflow

Synthesis A Methyl 1H-indole -5-carboxylate C Cu(OAc)2, Pyridine O2, DCM, RT A->C B (3-(Hydroxymethyl)phenyl) boronic acid B->C D Methyl 1-(3-(hydroxymethyl) phenyl)-1H-indole-5-carboxylate C->D Chan-Lam Coupling E LiOH, THF/H2O RT, 4h D->E F 1-(3-(Hydroxymethyl)phenyl) -1H-indole-5-carboxylic acid E->F Saponification

Two-step synthetic workflow: Chan-Lam N-arylation followed by ester saponification.

Step-by-Step Experimental Protocol

Step 1: Chan-Lam N-Arylation

  • Reagent Assembly: In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1.0 eq) and (3-(hydroxymethyl)phenyl)boronic acid (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Add anhydrous Cu(OAc)2 (0.2 eq) and Pyridine (2.0 eq).

    • Causality Note: Pyridine acts as a ligand to stabilize the copper intermediate and as a mild base to neutralize the acetic acid byproduct.

  • Oxidative Atmosphere: Stir the reaction mixture open to the air (or under an O2 balloon) at room temperature for 16 hours.

    • Causality Note: According to mechanistic reviews of [[3]], the catalytic cycle requires the oxidation of the Cu(I) intermediate back to Cu(II), and subsequently to the highly reactive Cu(III) species prior to reductive elimination. Without sufficient O2, the catalytic cycle stalls, leading to poor yields.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1N HCl, followed by brine.

    • Causality Note: The 1N HCl wash is a self-validating step; it ensures complete protonation and aqueous extraction of residual pyridine, which would otherwise co-elute during chromatography and poison the subsequent saponification step.

  • Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Step 2: Ester Saponification

  • Hydrolysis: Dissolve the intermediate ester (1.0 eq) in a 3:1 mixture of THF/H2O (0.2 M). Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality Note: LiOH in a biphasic system is selected over harsher acidic hydrolysis to prevent the elimination or etherification of the benzylic hydroxymethyl group.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF. Acidify the remaining aqueous layer with 1N HCl to pH ~3 at 0 °C.

  • Collection: Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the final product.

Analytical Characterization & Validation

To ensure the integrity of the synthesized molecule, the protocol must act as a self-validating system. The following analytical markers are definitive proof of structural success:

  • 1H NMR (400 MHz, DMSO-d6):

    • Confirmation of N-Arylation: The complete disappearance of the broad indole N-H singlet (typically found at ~11.5 ppm in the starting material) confirms successful C-N bond formation.

    • Confirmation of the Hydroxymethyl Group: A distinct doublet at ~4.6 ppm (CH2) and a triplet at ~5.3 ppm (OH) will be present. Self-Validation: If a D2O shake is performed, the OH triplet will disappear, confirming the integrity of the exchangeable benzylic alcohol proton.

    • Confirmation of Saponification: The disappearance of the sharp methyl ester singlet at ~3.8 ppm, coupled with the appearance of a highly deshielded, broad singlet at ~12.5 ppm (COOH), confirms complete hydrolysis.

  • LC-MS (ESI+ / ESI-):

    • In positive ion mode, expect an [M+H]+ peak at m/z 268.1.

    • In negative ion mode (often more sensitive for carboxylic acids), expect an [M-H]- peak at m/z 266.1.

References

  • PubChem Compound Summary for CID 74280, 1H-Indole-5-Carboxylic Acid. National Center for Biotechnology Information. URL:[Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. URL:[Link]

  • Synthetic applications and methodology development of Chan-Lam coupling: a review. Molecular Diversity (2019). URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. Recognizing the critical role of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. Recognizing the critical role of physicochemical properties in drug discovery and development, this document outlines the core principles and detailed experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity (logP). This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind these experimental choices. By establishing a robust physicochemical profile, researchers can better predict the pharmacokinetic and pharmacodynamic behavior of this promising indole derivative, thereby accelerating its journey from the laboratory to potential therapeutic applications.

Introduction: The Significance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its biological destiny. For a compound like 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, a novel entity with potential therapeutic value, a thorough understanding of its intrinsic chemical and physical characteristics is paramount. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.

This guide will delve into the essential physicochemical parameters, providing both theoretical grounding and practical, field-tested protocols for their determination. The structure of this molecule, featuring a carboxylic acid group, a hydroxymethyl group, and an indole nucleus, suggests a complex interplay of acidic, basic, and lipophilic characteristics that must be precisely quantified.

Molecular Structure and In-Silico Predictions

A foundational step in characterizing any new chemical entity is to establish its structural identity and predict its properties using computational tools.

Chemical Identity
  • IUPAC Name: 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

  • Molecular Formula: C₁₆H₁₃NO₃

  • Molecular Weight: 267.28 g/mol

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

Predicted Physicochemical Properties

While experimental determination is the gold standard, in-silico prediction provides a valuable starting point for experimental design. Various computational models can estimate properties like pKa, logP, and aqueous solubility.

PropertyPredicted ValueSignificance in Drug Development
pKa (acidic) 3.5 - 4.5Governs the ionization state of the carboxylic acid group at physiological pH, impacting solubility and receptor binding.
pKa (basic) Not applicableThe indole nitrogen is generally considered non-basic.
logP 2.5 - 3.5Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes and its potential for metabolism.
Aqueous Solubility Low to moderateA critical factor for oral bioavailability and formulation development.

Experimental Determination of Physicochemical Properties

This section details the robust experimental protocols for determining the key physicochemical properties of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method[1][2].

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation[1][3].

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same buffer to ensure accurate quantification[1].

  • Data Reporting: Express the solubility in mg/mL or µM.

Causality Behind Experimental Choices:

  • PBS at pH 7.4: This buffer system mimics physiological pH, providing a more biologically relevant solubility value.

  • Extended Equilibration Time: Ensures that the measurement reflects true thermodynamic solubility rather than a kinetically trapped state.

  • HPLC-UV Quantification: Offers high sensitivity and specificity for accurately measuring the concentration of the analyte in a complex matrix.

Solubility_Workflow A Add excess solid to PBS (pH 7.4) B Equilibrate (24-48h with agitation) A->B C Centrifuge and Filter B->C D Analyze filtrate by HPLC-UV C->D E Quantify against calibration curve D->E

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, the carboxylic acid moiety is the primary ionizable group. Potentiometric titration is a highly accurate method for pKa determination[4][5][6].

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH as a function of the titrant volume.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve[4].

  • Co-solvent Correction: If a co-solvent is used, the apparent pKa must be corrected to obtain the aqueous pKa value using methods such as the Yasuda-Shedlovsky extrapolation.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in proton concentration, providing a fundamental and highly accurate determination of pKa[4].

  • Automated Titrator: Ensures precise and reproducible addition of the titrant and continuous monitoring of the pH.

pKa_Determination_Pathway cluster_0 Experimental Setup cluster_1 Measurement & Analysis A Dissolve Compound in Co-solvent/Water D Titrate and Record pH vs. Volume A->D B Calibrated pH Electrode B->D C Automated Titrator with Standardized Base C->D E Plot Titration Curve D->E F Determine Inflection Point (Half-Equivalence) E->F G Calculate pKa F->G

Caption: Logical flow for pKa determination using potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and metabolic stability. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity. The shake-flask method is considered the definitive technique for its determination[7][8][9].

Protocol: Shake-Flask Method for logP Determination

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase (buffered to a pH where the compound is predominantly in its neutral form, if possible) and add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, then allow the phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV[7][8].

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • n-Octanol/Water System: This biphasic system is the universally accepted surrogate for the lipid bilayer of cell membranes.

  • Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect the accuracy of the concentration measurements.

  • Analysis of Both Phases: Provides a more robust and self-validating measurement of the partition coefficient.

Summary of Physicochemical Properties

The following table should be populated with experimentally determined values for 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

ParameterExperimental ValueMethodSignificance
Aqueous Solubility (pH 7.4) To be determinedShake-FlaskInfluences oral absorption and formulation strategies.
pKa To be determinedPotentiometric TitrationDictates the charge state at physiological pH, affecting solubility, permeability, and target binding.
logP To be determinedShake-FlaskA measure of lipophilicity, impacting membrane transport, protein binding, and metabolism.

Conclusion

The comprehensive physicochemical characterization of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, as outlined in this guide, is a critical and indispensable phase in its preclinical development. The experimental protocols provided for determining aqueous solubility, pKa, and logP are robust, reliable, and grounded in established scientific principles. The data generated from these studies will provide invaluable insights into the molecule's ADME properties, guide formulation development, and ultimately, inform its potential as a successful therapeutic agent. A thorough understanding of these fundamental properties is the bedrock upon which successful drug development is built.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2017). LogP / LogD shake-flask method v1.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]

  • Avdeef, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Bioavailability (pp. 45-104).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • De Biasi, V., & Gagliardi, L. (2015).
  • Subirats, X., & Rosés, M. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

Sources

Foundational

Receptor binding affinity of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

An In-depth Technical Guide on the Characterization of Receptor Binding Affinity for Novel Indole-5-Carboxylic Acid Analogs Foreword: The Quest for Specificity in Drug Discovery In the landscape of modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Characterization of Receptor Binding Affinity for Novel Indole-5-Carboxylic Acid Analogs

Foreword: The Quest for Specificity in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and defined by precision. The principle of "right target, right drug, right patient" underscores the critical importance of understanding the molecular interactions that govern a drug's efficacy and safety. Central to this understanding is the concept of receptor binding affinity—a quantitative measure of the strength of the interaction between a ligand and its molecular target. Indole derivatives have long been a cornerstone of medicinal chemistry, forming the scaffold for a multitude of approved drugs and clinical candidates.[1] Their structural versatility allows for fine-tuning of interactions with a wide array of biological targets.

This guide provides a comprehensive, in-depth framework for the systematic evaluation of the receptor binding affinity of novel compounds, using the hypothetical molecule, 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid , as a case study. While specific binding data for this exact molecule is not publicly available, the methodologies detailed herein represent the gold-standard approaches that our team of application scientists would employ to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale and expert insights required to generate robust, reliable, and actionable data.

The Subject Molecule: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

To embark on a journey of pharmacological characterization, we must first understand our subject.

  • Chemical Structure:

    • IUPAC Name: 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

    • Molecular Formula: C₁₆H₁₃NO₃

    • Core Scaffold: An indole ring, a privileged structure in medicinal chemistry known for its ability to mimic the structure of neurotransmitters and engage in key biological interactions.[1]

    • Key Functional Groups:

      • A carboxylic acid at the 5-position, which can act as a hydrogen bond donor or acceptor, and is often crucial for anchoring a ligand in a receptor's binding pocket.

      • A phenyl group at the 1-position of the indole nitrogen, providing a large substituent that can explore deeper hydrophobic pockets within a target protein.

      • A hydroxymethyl group on the phenyl ring, introducing polarity and the potential for additional hydrogen bonding.

Given this structure, a multitude of potential biological targets could be considered, from G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors, to enzymes such as cyclooxygenases, or even nuclear receptors. The challenge, and the purpose of this guide, is to systematically narrow down the possibilities and precisely quantify the interaction with the true target.

Strategic Workflow for Target Identification and Affinity Determination

A robust and efficient characterization of a novel compound requires a multi-step, logical workflow. The following diagram outlines a standard, field-proven approach.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity Characterization cluster_2 Phase 3: Functional Validation A Initial Broad Screening (e.g., Receptor Panel Screen) B Hit Identification (Identification of primary potential targets) A->B Data Analysis C Radioligand Binding Assay (Determination of Ki) B->C Primary Hit F Orthogonal Validation & Final Affinity Profile C->F D Surface Plasmon Resonance (SPR) (Determination of kd, ka, KD) D->F E Isothermal Titration Calorimetry (ITC) (Determination of KD, ΔH, ΔS) E->F G Cell-based Functional Assays (Agonist/Antagonist determination) F->G H Signaling Pathway Analysis G->H Elucidation of Mechanism of Action

Caption: A strategic workflow for novel compound characterization.

Phase 1: Broad-Based Target Screening (A Hypothetical Scenario)

Before diving into meticulous affinity measurements, it is efficient to first identify the most likely biological targets. This is typically achieved through broad-based screening against a panel of known receptors, enzymes, and ion channels. For our hypothetical compound, let's assume it was screened against a panel of 100 common CNS targets, and it returned a significant "hit" at the Serotonin Receptor 2C (5-HT2C). This initial, semi-quantitative result provides the crucial starting point for our in-depth investigation. Indole derivatives are known to interact with serotonin receptors, making this a plausible hypothesis.[2]

Phase 2: In-Depth Receptor Binding Affinity Characterization

With a putative target identified (5-HT2C), the next step is to precisely quantify the binding affinity using rigorous, quantitative methods. It is best practice to employ at least two orthogonal methods to ensure the trustworthiness of the results.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and specific method for quantifying receptor affinity. They rely on the competition between our unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.

Expertise & Causality: The choice of a suitable radioligand is critical. It must have high affinity and specificity for the target to provide a stable and detectable signal. For the 5-HT2C receptor, a common choice is [³H]-mesulergine. The goal is to determine the concentration of our test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀). This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Protocol: Competitive Radioligand Binding Assay for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid at the 5-HT2C Receptor

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human 5-HT2C receptor.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of [³H]-mesulergine (typically at its K_d value).

      • A serial dilution of the test compound, 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • The prepared cell membranes (e.g., 10-20 µg of protein per well).

    • Controls are critical for a self-validating system:

      • Total Binding: Wells containing only membranes and radioligand.

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radiolabeled 5-HT2C antagonist (e.g., 10 µM mianserin) to saturate all specific binding sites.

  • Incubation and Termination:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/K_d)

      • Where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Hypothetical Data Summary Table:

ParameterValue
Radioligand[³H]-mesulergine
K_d of Radioligand1.5 nM
IC₅₀45 nM
Ki 15 nM
Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free technique that provides real-time data on binding events, allowing for the determination of not only the affinity (K_D) but also the association (k_a) and dissociation (k_d) rate constants.

Expertise & Causality: In a typical SPR experiment for this project, the 5-HT2C receptor would be immobilized on a sensor chip surface, and our test compound would be flowed over the surface as the "analyte". The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram. The shape of the association and dissociation curves provides a wealth of information about the binding kinetics. A fast k_a and slow k_d often characterize a desirable drug candidate.

Protocol: SPR Analysis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid Binding to 5-HT2C

  • Receptor Immobilization:

    • Purify the 5-HT2C receptor (often challenging for GPCRs, requiring solubilization in detergents or use of nanodiscs).

    • Activate the surface of a CM5 sensor chip using a mixture of EDC and NHS.

    • Immobilize the purified receptor to the chip surface via amine coupling. The density of immobilization is a critical parameter to optimize to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of precise dilutions of the test compound in running buffer (e.g., HBS-P+).

    • Inject the different concentrations of the analyte over the sensor surface, from lowest to highest concentration.

    • Include a "zero concentration" (buffer only) injection for double referencing, which is crucial for correcting baseline drift and bulk refractive index changes.

    • After each injection, allow a sufficient dissociation time for the analyte to unbind from the receptor.

    • Periodically regenerate the sensor surface with a mild solution (e.g., low pH glycine) if necessary, ensuring the receptor's activity is not compromised.

  • Data Analysis:

    • The resulting sensorgrams are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the kinetic parameters k_a (association rate constant) and k_d (dissociation rate constant).

    • The equilibrium dissociation constant (K_D) is calculated as k_d / k_a.

Hypothetical Data Summary Table:

ParameterSymbolValueUnits
Association Ratek_a1.2 x 10⁵M⁻¹s⁻¹
Dissociation Ratek_d2.4 x 10⁻³s⁻¹
Dissociation Constant K_D 20 nM M

The close agreement between the Ki from the radioligand assay (15 nM) and the K_D from SPR (20 nM) would provide high confidence in the binding affinity of our hypothetical compound.

Phase 3: Functional Validation and Signaling

High affinity is a necessary but not sufficient characteristic of a good drug candidate. It is crucial to understand the functional consequence of this binding. Is the compound an agonist, activating the receptor, or an antagonist, blocking its activity?

For a GPCR like 5-HT2C, which couples to Gq proteins, activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of IP₃ can be measured as a downstream functional readout.

G compound Indole Compound (Antagonist) receptor 5-HT2C Receptor compound->receptor Binds & Blocks serotonin Serotonin (Agonist) serotonin->receptor Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag response Cellular Response (e.g., Ca²⁺ release) ip3->response dag->response

Caption: A simplified 5-HT2C (Gq-coupled) signaling pathway.

A functional assay would involve treating the 5-HT2C-expressing cells with a known agonist like serotonin in the presence and absence of our test compound. If our compound is an antagonist, it will inhibit the serotonin-induced IP₃ production in a dose-dependent manner. This would allow for the determination of a functional IC₅₀, providing the final piece of the initial characterization puzzle.

Conclusion

The characterization of a novel chemical entity like 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is a systematic process grounded in scientific integrity and logical progression. It begins with broad screening to identify a putative target and progresses to rigorous, orthogonal, and quantitative binding assays such as radioligand binding and surface plasmon resonance. Finally, functional assays are employed to understand the physiological consequence of this molecular interaction. By following this in-depth, multi-faceted approach, researchers can build a comprehensive and trustworthy pharmacological profile of a new compound, paving the way for its further development as a potential therapeutic agent.

References

  • MDPI: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

  • Der Pharma Chemica: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • PubMed: Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Available from: [Link]

  • Google Patents: Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • PubMed: 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole: a novel 5-HT2C/5-HT2B receptor antagonist with improved affinity, selectivity, and oral activity. Available from: [Link]

  • Chulalongkorn University Digital Collections: Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • PubMed: A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Available from: [Link]

  • ScienceDirect: Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Available from: [Link]

  • ACS Publications: Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Available from: [Link]

  • ResearchGate: (PDF) Synthesis, 5-Hydroxytryptamine1A Receptor Affinity and Docking Studies of 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1 H -Indole Derivatives. Available from: [Link]

  • MDPI: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]

  • MDPI: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Semantic Scholar: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available from: [Link]

  • Arabian Journal of Chemistry: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available from: [Link]

  • PubChem: PF-06409577. Available from: [Link]

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Exploratory

Preliminary High-Throughput Screening of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid: A Methodological Blueprint

An In-Depth Technical Guide Abstract: This guide provides a comprehensive technical framework for conducting a preliminary high-throughput screening (HTS) campaign for the novel chemical entity, 1-(3-(hydroxymethyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive technical framework for conducting a preliminary high-throughput screening (HTS) campaign for the novel chemical entity, 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. Due to the absence of publicly available screening data for this specific molecule, this document serves as a methodological blueprint, synthesizing established principles of drug discovery with insights derived from the compound's core structural motifs. We will detail the rationale for target selection, present robust protocols for primary biochemical and cell-based assays, and outline a systematic workflow for data analysis and hit validation. This guide is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery programs.

Introduction: The Scientific Rationale

The compound 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is built upon an indole nucleus, a cornerstone in medicinal chemistry widely recognized as a "privileged scaffold" for its prevalence in numerous biologically active compounds.[1] The indole ring system is a key feature in essential biomolecules like serotonin and is found in a variety of approved drugs, including anti-cancer agents and anti-migraine triptans.[2][3] The presence of the indole-5-carboxylic acid moiety specifically suggests several promising avenues for investigation, as derivatives have been explored as potential anticancer immunomodulators and inhibitors of key enzymes in metabolic pathways.

A preliminary high-throughput screening (HTS) campaign is the critical first step in elucidating the biological potential of a novel compound.[1][4] The objective is not exhaustive characterization but rather the rapid and efficient identification of initial "hits"—compounds that exhibit activity in a relevant biological assay—which can then be prioritized for more detailed follow-up studies.[5] This guide outlines a logical, evidence-based approach to designing and executing such a campaign for the title compound.

Target Class Selection: A Structure-Guided Hypothesis

The selection of appropriate biological targets is paramount for a successful screening campaign. The structure of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid informs a hypothesis-driven approach, focusing on target classes where indole derivatives have previously demonstrated significant activity.

2.1 Protein Kinases: The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[1] Numerous indole derivatives have shown potent inhibition of kinases implicated in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR).[2][6] Therefore, screening against a panel of cancer-relevant protein kinases is a primary directive.

2.2 Tryptophan & Purine Metabolism Enzymes:

  • Indoleamine 2,3-dioxygenase (IDO1) & Tryptophan 2,3-dioxygenase (TDO): These enzymes catalyze the first and rate-limiting step of tryptophan catabolism and are validated targets for cancer immunotherapy.[7] Given the compound's structural resemblance to tryptophan, assessing its inhibitory potential against IDO1/TDO is a logical step.

  • Xanthine Oxidase (XO): XO is a key enzyme in purine metabolism responsible for producing uric acid; its inhibitors are used to treat gout.[8][9] Novel indole-based derivatives have recently been developed as potent XO inhibitors, making this an attractive target for investigation.[8]

2.3 Phenotypic Screening (Antiproliferative Activity): Beyond specific molecular targets, evaluating the compound's effect on whole cells provides a broader view of its potential biological activity. Cell-based phenotypic screens are highly effective in identifying compounds with cytotoxic or cytostatic effects against cancer cell lines.[1][6]

High-Throughput Screening Campaign Workflow

A well-structured HTS campaign is essential for generating reliable and actionable data. The workflow is designed to move systematically from a large number of compounds to a small set of validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage Compound Compound Acquisition & Plate Preparation Biochemical Primary Biochemical Screen (e.g., Kinase Assay) Compound->Biochemical CellBased Primary Cell-Based Screen (e.g., MTT Assay) Compound->CellBased Data Raw Data Acquisition Biochemical->Data CellBased->Data Analysis Primary Data Analysis (% Inhibition, Z-Factor) Data->Analysis Hit_ID Primary Hit Identification Analysis->Hit_ID DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) Hit_ID->DoseResponse Orthogonal Orthogonal Assay Validation DoseResponse->Orthogonal CounterScreen Counter-Screens (Assay Interference) Orthogonal->CounterScreen ValidatedHit Validated Hit Prioritization CounterScreen->ValidatedHit

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

4.1 Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This assay measures the phosphorylation of a substrate peptide by a target kinase, a common mechanism for identifying kinase inhibitors.[1]

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect kinase activity. A biotinylated substrate peptide is phosphorylated by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are added. If the peptide is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into proximity, generating a FRET signal.

  • Materials:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant Kinase (e.g., EGFR).

    • Biotinylated Substrate Peptide.

    • ATP solution.

    • Stop Solution: 100 mM EDTA in assay buffer.

    • Detection Reagents: Eu-labeled anti-phospho-antibody, SA-APC.

    • Test Compound: 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid dissolved in DMSO.

    • Plates: 384-well low-volume white plates.

  • Procedure:

    • Compound Dispensing: Add 50 nL of test compound solution at various concentrations (or DMSO for controls) to the appropriate wells using an acoustic dispenser.

    • Kinase Addition: Dispense 2 µL of assay buffer containing the kinase to all wells.

    • Incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.

    • Reaction Incubation: Incubate for 60 minutes at room temperature.

    • Reaction Termination: Add 5 µL of Stop Solution to each well.

    • Detection: Add 5 µL of detection reagents (Eu-antibody and SA-APC).

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

4.2 Protocol 2: Cell-Based Antiproliferative Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the cytotoxic or cytostatic effects of a compound.[1]

  • Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance is read, which correlates with cell viability.[1]

  • Materials:

    • Cancer Cell Line (e.g., A549 lung cancer cells).[2]

    • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

    • MTT Solution: 5 mg/mL in PBS.

    • Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.

    • Test Compound dissolved in DMSO.

    • Plates: 96-well flat-bottom plates.

  • Procedure:

    • Cell Seeding: Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Cell Attachment: Incubate overnight at 37°C in a 5% CO₂ incubator.

    • Compound Addition: The next day, add 1 µL of the test compound at various concentrations (or DMSO for vehicle control).

    • Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well.

    • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Hypothetical Data Presentation & Interpretation

Clear presentation of quantitative data is essential for interpretation and decision-making.

Table 1: Hypothetical Primary HTS Data (Single 10 µM Concentration)

Assay Type Target/Cell Line Compound ID % Inhibition Z-Factor Hit? (Cutoff >50%)
Biochemical Kinase EGFR Cmpd-A 8.2% 0.81 No
Biochemical Kinase SRC Cmpd-A 15.3% 0.79 No
Biochemical Kinase JAK2 Cmpd-A 68.7% 0.85 Yes
Biochemical Xanthine Oxidase Cmpd-A 75.2% 0.91 Yes
Cell-Based A549 (Lung) Cmpd-A 55.1% 0.75 Yes

| Cell-Based | MCF-7 (Breast) | Cmpd-A | 21.4% | 0.78 | No |

  • Interpretation: The Z-factor for all assays is >0.5, indicating excellent assay quality and a large separation between positive and negative controls. The compound shows promising activity against the JAK2 kinase, Xanthine Oxidase, and demonstrates antiproliferative effects in the A549 lung cancer cell line. These three "hits" should be advanced to the next phase.

Table 2: Hypothetical Dose-Response Confirmation Data

Hit Target Assay Type IC₅₀ (µM)
Kinase JAK2 Biochemical (TR-FRET) 2.5
Xanthine Oxidase Biochemical (Absorbance) 1.8

| A549 Cells | Cell-Based (MTT) | 8.9 |

  • Interpretation: The compound demonstrates dose-dependent inhibition, confirming the initial hits. The sub-micromolar to low micromolar IC₅₀ values are characteristic of a promising starting point for a medicinal chemistry program.

Hit Confirmation and Triage Strategy

Primary hits require rigorous validation to eliminate artifacts and false positives before committing resources to lead optimization.

Hit_Triage PrimaryHit Primary Hit (e.g., JAK2, XO, A549) DoseResponse Dose-Response Curve (IC50/EC50) PrimaryHit->DoseResponse Resynthesis Resynthesis & Purity Confirmation DoseResponse->Resynthesis Orthogonal Orthogonal Assay (Label-free method, e.g., MS) Resynthesis->Orthogonal CounterScreen Counter-Screens (e.g., Assay tech interference) Orthogonal->CounterScreen SAR Preliminary SAR (Analog purchase/synthesis) CounterScreen->SAR ConfirmedLead Confirmed Lead Candidate for Optimization SAR->ConfirmedLead

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid

Executive Summary & Strategic Rationale The N-arylindole scaffold is a privileged pharmacophore widely utilized in drug discovery, serving as the core structural motif in various therapeutics, including antipsychotics (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The N-arylindole scaffold is a privileged pharmacophore widely utilized in drug discovery, serving as the core structural motif in various therapeutics, including antipsychotics (e.g., sertindole) and antiviral agents[1]. The synthesis of highly functionalized N-arylindoles, such as 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, presents a specific chemoselectivity challenge: the selective formation of the C–N bond over the C–O bond in the presence of an unprotected benzylic alcohol.

To ensure a self-validating, high-yield system, this protocol employs a two-step sequence. First, a palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized to selectively N-arylate methyl 1H-indole-5-carboxylate with (3-bromophenyl)methanol[2]. We deliberately select a weak base (K₃PO₄) and a bulky biarylphosphine ligand to suppress competing O-arylation. Second, a mild saponification sequence unmasks the carboxylic acid, preserving the integrity of the indole core.

Reaction Workflow & Mechanistic Pathway

G SM1 Methyl 1H-indole- 5-carboxylate Step1 Pd-Catalyzed N-Arylation SM1->Step1 SM2 (3-Bromophenyl) methanol SM2->Step1 Int1 Methyl 1-(3-(hydroxymethyl) phenyl)-1H-indole-5-carboxylate Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Prod 1-(3-(Hydroxymethyl)phenyl)- 1H-indole-5-carboxylic acid Step2->Prod

Workflow for the two-step synthesis of the target N-arylindole.

Step-by-Step Experimental Protocols

Experiment 1: Chemoselective Buchwald-Hartwig N-Arylation

Objective: Synthesize methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylate.

Causality & Expert Insight: Traditional Ullmann couplings often require harsh conditions that can lead to substrate degradation[3]. The Buchwald-Hartwig amination offers milder conditions. The critical choice here is the base. Strong alkoxide bases (like NaOtBu) will deprotonate the benzylic alcohol of the electrophile, leading to competing etherification. By utilizing anhydrous K₃PO₄ alongside a bulky, electron-rich phosphine ligand (e.g., RuPhos or tBuBrettPhos) and Pd₂(dba)₃, the catalytic cycle is directed strictly toward N-arylation[4].

Materials:

  • Methyl 1H-indole-5-carboxylate: 1.0 mmol (175.2 mg)

  • (3-Bromophenyl)methanol: 1.1 mmol (205.7 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: 0.02 mmol (18.3 mg, 2 mol%)

  • RuPhos: 0.04 mmol (18.7 mg, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, anhydrous): 2.0 mmol (424.5 mg)

  • 1,4-Dioxane (Anhydrous): 5.0 mL

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 1H-indole-5-carboxylate, (3-bromophenyl)methanol, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times) to ensure the complete removal of oxygen, which rapidly deactivates the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Sparge the mixture with Argon for an additional 5 minutes.

  • Reaction Execution: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours. Reaction progress should be monitored by TLC (Hexanes/EtOAc, 7:3) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the intermediate ester.

Experiment 2: Mild Ester Hydrolysis

Objective: Unmask the carboxylic acid to yield 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

Causality & Expert Insight: Saponification is achieved using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH or KOH as it provides a milder pH environment, minimizing the risk of side reactions or degradation of the electron-rich indole system during hydrolysis.

Materials:

  • Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylate: 0.5 mmol (140.6 mg)

  • Lithium hydroxide monohydrate (LiOH·H₂O): 2.0 mmol (83.9 mg)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H₂O) mixture (2:1:1 v/v/v): 4.0 mL

Procedure:

  • Reaction Setup: Dissolve the intermediate ester in the THF/MeOH/H₂O solvent mixture in a 25 mL round-bottom flask.

  • Reagent Addition: Add LiOH·H₂O in one portion. Stir the resulting mixture at room temperature for 4–6 hours.

  • Monitoring: Confirm the complete consumption of the starting ester via TLC (Hexanes/EtOAc, 1:1).

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous layer with 5 mL of distilled water and cool to 0 °C in an ice bath.

  • Acidification: Carefully acidify the aqueous layer to pH ~3 using 1M HCl dropwise. A precipitate should form.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: If necessary, triturate the crude solid with cold diethyl ether/hexanes to afford the pure target compound as a solid.

Quantitative Data & Analytical Expectations

To ensure a self-validating protocol, researchers should benchmark their results against the following expected analytical parameters.

StepReaction TypeExpected YieldKey Analytical Markers (Expected)
1 Buchwald-Hartwig N-Arylation75 – 85%LC-MS: [M+H]⁺ m/z 282.1¹H NMR (CDCl₃): Appearance of benzylic CH₂ singlet ~4.7 ppm; Indole N-CH (C2) shift.
2 Saponification (Hydrolysis)88 – 95%LC-MS: [M-H]⁻ m/z 266.1¹H NMR (DMSO-d₆): Disappearance of methyl ester singlet ~3.8 ppm; Broad COOH exchangeable proton >12.0 ppm.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitative Profiling and Fragmentation Mechanics of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Executive Summary The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (CAS: 1349708-78-6) represents a highly functionalized indole scaffold, frequently utilized as a critical intermediate or pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (CAS: 1349708-78-6) represents a highly functionalized indole scaffold, frequently utilized as a critical intermediate or pharmacophore in the development of targeted therapeutics (e.g., Mcl-1 inhibitors and CRTH2 antagonists)[1]. Accurate pharmacokinetic profiling and impurity quantification of this molecule require highly sensitive and selective analytical techniques.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By detailing the causality behind ionization strategies, mobile phase selection, and collision-induced dissociation (CID) pathways, this guide empowers analytical scientists to implement and optimize robust quantitative workflows.

Chemical Context & Structural Profiling

Understanding the physicochemical properties of the analyte is the first step in designing a rational MS method. The molecule features an indole core, an N -linked 3-(hydroxymethyl)phenyl moiety, and a C5-carboxylic acid.

Table 1: Physicochemical Properties
PropertyValueAnalytical Implication
Molecular Formula C16H13NO3Determines isotopic distribution and exact mass.
Molecular Weight 267.28 g/mol Nominal mass for tuning.
Exact Mass 267.0895 DaHigh-resolution MS target.
pKa (Predicted) ~4.2 (Carboxylic Acid)Dictates the use of neutral/mildly basic buffers to ensure deprotonation in solution.
LogP (Predicted) ~2.8Indicates moderate lipophilicity; suitable for C18 Reverse-Phase retention.

Mechanistic Mass Spectrometry: Causality in Method Design

Do not simply apply generic LC-MS parameters; understanding the why behind the method ensures a robust, self-validating system.

Ionization Dynamics: Why ESI Negative Mode?

Electrospray Ionization (ESI) is highly dependent on the acid-base chemistry of the analyte in the liquid phase[2]. While the hydroxymethyl group and the indole ring could theoretically support positive ionization [M+H]+ , the C5-carboxylic acid is a highly acidic moiety that readily yields a stable, deprotonated molecule [M−H]− at m/z 266.1 .

Causality: Negative ion mode (ESI-) is selected because carboxylic acids exhibit superior ionization efficiency and significantly lower background noise in this mode compared to positive mode[2]. To maximize this effect, the mobile phase utilizes 10 mM Ammonium Acetate (pH ~6.8) rather than the traditional 0.1% Formic Acid. Formic acid suppresses negative ionization by shifting the equilibrium toward the neutral, protonated state in the ESI droplet. Ammonium acetate ensures the carboxylic acid remains fully deprotonated prior to droplet desolvation, drastically enhancing the signal-to-noise ratio.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the [M−H]− precursor (m/z 266.1) in the first quadrupole (Q1), the ion is accelerated into the collision cell (q2) filled with Argon gas. The fragmentation of deprotonated indole-carboxylic acids follows predictable, thermodynamically driven pathways[3][4]:

  • Primary Pathway (Quantifier) : The most labile bond in a deprotonated carboxylic acid is the C-C bond linking the carboxylate to the aromatic ring. CID induces a charge-driven decarboxylation (-CO2, 44 Da) , yielding an intense, highly stable indole-localized anion at m/z 222.1 [5].

  • Secondary Pathway (Qualifier) : The N -linked 3-(hydroxymethyl)phenyl group provides a secondary site for fragmentation. The primary product ion (m/z 222.1) or the precursor itself can undergo the loss of formaldehyde (-HCHO, 30 Da) from the hydroxymethyl group, yielding an ion at m/z 192.1 . Alternatively, a loss of water (-H2O, 18 Da) can occur, yielding m/z 248.1 directly from the precursor[5].

Monitoring the ratio between the m/z 222.1 and m/z 192.1 transitions creates a self-validating system : if the ratio of these two peaks deviates by more than 15% across samples, the user is immediately alerted to potential isobaric interference.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak broadening).

Step 2: Chromatographic Separation
  • Column : Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temperature : 40°C

  • Injection Volume : 2 µL

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B : Acetonitrile (LC-MS Grade)

Table 2: UPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
4.500.40955
Step 3: Mass Spectrometry Tuning (Triple Quadrupole)

Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 3: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound266.1222.15018Quantifier (-CO2)
Target Compound266.1192.15032Qualifier (-CO2, -HCHO)
Target Compound266.1248.15015Qualifier (-H2O)

Visualizations

Analytical Workflow

The following diagram illustrates the logical progression of the sample through the LC-MS/MS system, highlighting the specific physicochemical state of the analyte at each stage.

LCMS_Workflow Prep Sample Prep (Protein Ppt & Dilution) LC UPLC Separation (C18, NH4OAc/MeCN) Prep->LC Source ESI Source (Negative Mode, pH 6.8) LC->Source Q1 Q1 Selection [M-H]- m/z 266.1 Source->Q1 CID q2 CID (Argon Gas Activation) Q1->CID Q3 Q3 Detection m/z 222.1 & 192.1 CID->Q3 Data Data Analysis (MRM Ratio Validation) Q3->Data

Caption: Step-by-step LC-MS/MS workflow detailing the transition from sample matrix to validated MRM data.

Fragmentation Pathway

This diagram maps the causal degradation of the molecule within the collision cell, providing the structural basis for the chosen MRM transitions.

Fragmentation Parent Precursor Ion[M-H]- m/z 266.1 (Deprotonated Carboxylic Acid) Frag1 Product Ion 1 (Quantifier) m/z 222.1 (Indole Anion Core) Parent->Frag1 - CO2 (44 Da) Primary Charge-Driven Pathway Frag3 Alternative Product m/z 248.1 (Loss of H2O) Parent->Frag3 - H2O (18 Da) Secondary Pathway Frag2 Product Ion 2 (Qualifier) m/z 192.1 (Loss of Hydroxymethyl) Frag1->Frag2 - HCHO (30 Da) Formaldehyde Elimination

Caption: Proposed collision-induced dissociation (CID) pathways for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid in negative ion mode.

References

  • Title : Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions Source : Analytical Chemistry (ACS Publications) URL :[Link]

  • Title : Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

  • Title : Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source : Canadian Journal of Chemistry (via ResearchGate) URL :[Link]

  • Title : Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Delivery of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Executive Summary The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (CAS: 1349708-78-6), hereafter referred to as HMP-ICA , presents a classic delivery challenge in early-stage drug development. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (CAS: 1349708-78-6), hereafter referred to as HMP-ICA , presents a classic delivery challenge in early-stage drug development. While possessing a potent pharmacophore, its physicochemical properties relegate it to Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). This application note synthesizes field-proven formulation techniques—Amorphous Solid Dispersions (ASDs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Nanosuspensions—to overcome the crystal lattice energy and lipophilicity barriers of HMP-ICA, ensuring optimal in vivo exposure.

Physicochemical Profiling & Causality (The "Why")

Before selecting a formulation strategy, we must establish the causality between HMP-ICA’s molecular structure and its macroscopic behavior.

  • Lipophilicity (LogP ~ 3.8 - 4.2): The indole core conjugated with an N-phenyl ring drives high lipophilicity. Water cannot easily solvate this hydrophobic bulk, leading to poor aqueous dissolution.

  • Ionizability (pKa ~ 4.5): The C5-carboxylic acid moiety renders the molecule weakly acidic. In the acidic environment of the stomach (pH 1.2 - 2.0), the drug remains unionized and practically insoluble. Solubility only marginally improves in the intestinal tract (pH 6.8).

  • Solid-State Interactions: The hydroxymethyl group on the phenyl ring acts as both a hydrogen bond donor and acceptor, facilitating strong intermolecular hydrogen bonding with the carboxylic acid of adjacent molecules. This creates a high crystal lattice energy.

Strategic Imperative: To achieve therapeutic plasma levels, formulation interventions must either (A) bypass the dissolution step entirely (lipid-based systems), (B) disrupt the crystal lattice to lower the energy barrier for dissolution (amorphous systems), or (C) drastically increase the specific surface area (nanosuspensions).

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism

Converting crystalline HMP-ICA into an amorphous state removes the thermodynamic barrier of the crystal lattice, generating a high-energy "spring" that rapidly dissolves. However, amorphous drugs are prone to rapid recrystallization in aqueous media. To prevent this, we utilize Hydroxypropylmethylcellulose acetate succinate (HPMCAS) as a polymeric carrier. HPMCAS provides a "parachute" effect—its amphiphilic nature maintains the drug in a supersaturated state in the gastrointestinal tract, preventing nucleation and precipitation 1.

ASD_Mechanism API Crystalline HMP-ICA (High Lattice Energy) Process Spray Drying (Rapid Solvent Evaporation) API->Process Polymer HPMCAS Polymer (Matrix Former) Polymer->Process ASD Amorphous Solid Dispersion (High Free Energy) Process->ASD Spring The 'Spring' Rapid Dissolution ASD->Spring GI Tract Parachute The 'Parachute' Inhibition of Precipitation Spring->Parachute HPMCAS Stabilization Absorption Enhanced Intestinal Absorption Parachute->Absorption

Fig 1: Spring and parachute mechanism of HMP-ICA Amorphous Solid Dispersions.

Self-Validating Protocol: HPMCAS-ASD Preparation
  • Solvent Preparation: Dissolve HMP-ICA and HPMCAS-LF (Low Fine grade, optimized for lower pH release) at a 1:3 (w/w) ratio in a 9:1 (v/v) Acetone/Methanol co-solvent system. Total solid concentration should be 5% w/v.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Ensures rapid evaporation without exceeding the polymer's Tg​ ).

    • Aspirator: 100%

    • Pump Speed: 15% (~4.5 mL/min)

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.

  • Validation (Quality Control):

    • Powder X-Ray Diffraction (PXRD): Must show a broad "halo" with an absence of sharp Bragg peaks, confirming complete amorphization.

    • Modulated DSC: Must exhibit a single, distinct glass transition temperature ( Tg​ ) between the Tg​ of the pure amorphous drug and the polymer, indicating a homogenous single-phase system.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Mechanism

For highly lipophilic molecules like HMP-ICA, presenting the drug to the GI tract already dissolved in a lipidic matrix bypasses the dissolution rate-limiting step entirely. A SMEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms an oil-in-water microemulsion (droplet size < 50 nm) upon mild agitation in gastric fluids 2. The massive interfacial surface area of the microemulsion facilitates rapid lipid digestion and subsequent micellar uptake.

SMEDDS_Pathway Preconcentrate SMEDDS Preconcentrate (Drug + Oil + Surfactants) Dilution Aqueous Dilution (Gastric Motility) Preconcentrate->Dilution Microemulsion O/W Microemulsion (Droplets < 50 nm) Dilution->Microemulsion Spontaneous Emulsification Lipolysis Lipid Digestion (Pancreatic Lipase) Microemulsion->Lipolysis Micelles Mixed Micellar Phase (Solubilized Drug) Lipolysis->Micelles Uptake Enterocyte Uptake & Lymphatic Transport Micelles->Uptake

Fig 2: In vivo dispersion and absorption pathway of HMP-ICA SMEDDS formulations.

Self-Validating Protocol: SMEDDS Formulation
  • Excipient Screening: Determine the equilibrium solubility of HMP-ICA in various lipidic vehicles. (Historical data for similar indoles suggests Capmul PG-8 as the oil phase, Cremophor RH40 as the surfactant, and Transcutol P as the co-surfactant).

  • Ternary Phase Diagram Construction: Mix Oil, Surfactant, and Co-surfactant in varying ratios. Titrate with water and visually grade the dispersion. Select a region that forms a clear, bluish, isotropic microemulsion (typically 20% Oil, 50% Surfactant, 30% Co-surfactant).

  • Drug Loading: Dissolve HMP-ICA into the optimized blank SMEDDS preconcentrate at 80% of its equilibrium solubility to prevent precipitation upon storage. Stir at 40°C until completely clear.

  • Validation (Quality Control):

    • Robustness to Dilution: Dilute the SMEDDS 1:100 in 0.1N HCl and FaSSIF (Fasted State Simulated Intestinal Fluid).

    • Dynamic Light Scattering (DLS): The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2. No drug precipitation should be visible under polarized light microscopy after 24 hours.

Formulation Strategy 3: Nanosuspension via Wet Media Milling

Causality & Mechanism

If the chemical stability of HMP-ICA is compromised in lipidic or amorphous systems, maintaining the crystalline state while drastically reducing particle size is the optimal path. According to the Noyes-Whitney equation, dissolution velocity is directly proportional to the surface area. Wet media milling reduces the particle size from micrometers to the nanometer range (typically 200–300 nm). To prevent Ostwald ripening and agglomeration driven by high surface energy, a combination of steric (e.g., HPMC) and electrostatic (e.g., Sodium Lauryl Sulfate, SLS) stabilizers is required 3.

Self-Validating Protocol: Top-Down Nanosuspension
  • Stabilizer Solution: Prepare an aqueous vehicle containing 2.0% w/v HPMC (3 cps) and 0.2% w/v SLS. Filter through a 0.22 µm membrane.

  • Pre-dispersion: Disperse 10% w/v coarse crystalline HMP-ICA powder into the stabilizer solution using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes.

  • Media Milling: Transfer the pre-dispersion to a bead mill chamber loaded with 0.5 mm Yttrium-stabilized zirconium oxide beads (bead volume = 60% of chamber volume).

  • Milling Cycle: Mill at 3,000 rpm for 60 minutes. Maintain the chamber jacket temperature at 15°C to prevent heat-induced polymorphic transitions or degradation.

  • Validation (Quality Control):

    • Particle Size Analysis (DLS): D50 should be < 250 nm, and D90 < 500 nm.

    • Zeta Potential: Must be > |±30 mV| (typically highly negative due to SLS) to ensure electrostatic repulsion and long-term physical stability.

Comparative Formulation Performance Data

To guide clinical formulation selection, the quantitative performance metrics of the three developed systems are summarized below. Data represents typical analytical thresholds required for progressing an indole-based BCS Class II candidate.

ParameterCrystalline API (Control)HPMCAS-ASDSMEDDS (Capmul/Cremophor)Nanosuspension (HPMC/SLS)
Drug Loading 100%25% w/w~50 mg/g100 mg/mL
Physical State CrystallineAmorphousSolubilized (Liquid)Nano-crystalline
Dissolution (FaSSIF, 60 min) < 15%> 85% (Supersaturated)> 95% (Microemulsion)> 80%
Physical Stability (40°C/75% RH) Highly StableStable (if kept dry)Requires capsule sealingProne to Ostwald ripening
Expected In Vivo AUC Multiplier 1.0x (Baseline)4.5x - 6.0x5.0x - 7.5x3.0x - 4.5x

References

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying)
  • Solid SMEDDS: An Approach for Dissolution Rate Enhancement Using Telmisartan as Model Drug Brieflands URL
  • Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth PubMed / International Journal of Pharmaceutics URL

Sources

Application

Application Note: Advanced Cell Permeability Profiling for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid

Target Audience: Researchers, ADME/DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Physicochemical Rationale & Permeability Challenges T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, ADME/DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Physicochemical Rationale & Permeability Challenges

The compound 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid presents a unique set of physicochemical properties that directly dictate its behavior in standard in vitro permeability assays. To accurately assess its intestinal absorption potential, researchers must move beyond default assay conditions and design protocols that account for its specific structural liabilities.

Mechanistic Analysis of the Chemical Structure
  • The 5-Carboxylic Acid Moiety (Ionization & Passive Diffusion): The carboxylic acid group on the indole core typically possesses a pKa of approximately 4.0 to 5.0. At the physiological pH of the blood (pH 7.4) and the intestinal lumen (pH ~6.5), this molecule will exist predominantly as a membrane-impermeable anion. According to the pH-partition hypothesis, passive transcellular diffusion will be severely restricted compared to neutral indole analogs [1].

  • The 3-(Hydroxymethyl)phenyl Group (Hydrogen Bonding): The addition of the hydroxymethyl group introduces both a hydrogen bond donor (-OH) and acceptor (-O-). This increases the Topological Polar Surface Area (tPSA) and the desolvation energy required for the molecule to partition into the lipophilic core of the cell membrane, further limiting passive diffusion.

  • Susceptibility to Efflux Transporters: Organic anions are classic substrates for apical efflux transporters expressed in the gastrointestinal tract, specifically Breast Cancer Resistance Protein (BCRP / ABCG2) and Multidrug Resistance-Associated Protein 2 (MRP2 / ABCC2) [2].

Consequently, assessing this compound requires a two-tiered approach: a pH-Gradient PAMPA to isolate the pH-dependent passive diffusion component, followed by a Bidirectional Caco-2 Assay with Efflux Phenotyping to evaluate active transport mechanisms.

Experimental Strategy & Workflow

To prevent false negatives (e.g., assuming the drug is completely impermeable when it might be absorbed in the acidic microclimate of the upper GI tract), the following tiered workflow is recommended.

PermeabilityWorkflow Compound 1-(3-(Hydroxymethyl)phenyl)- 1H-indole-5-carboxylic acid PhysicoChem Physicochemical Analysis pKa ~4.5, Anionic at pH 7.4 Compound->PhysicoChem PAMPA pH-Gradient PAMPA (Passive Diffusion Profiling) PhysicoChem->PAMPA Assess Passive Route Caco2 Bidirectional Caco-2 (A->B and B->A Transport) PhysicoChem->Caco2 Assess Active Transport Data In Vivo Absorption Prediction & Modeling PAMPA->Data Efflux Efflux Phenotyping (BCRP / MRP2 Inhibition) Caco2->Efflux If Efflux Ratio > 2.0 Efflux->Data

Figure 1: Tiered permeability screening workflow for acidic N-aryl indoles.

Protocol 1: pH-Gradient PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To evaluate the passive transcellular permeability of the compound across a lipid membrane at varying pH levels, simulating the pH gradient of the gastrointestinal tract (stomach pH ~2.0, duodenum pH ~5.5, ileum pH ~7.4).

Materials
  • Donor Plate: 96-well filter plate (0.45 µm pore size, PVDF or polycarbonate).

  • Acceptor Plate: 96-well transport receiver plate.

  • Artificial Membrane: 20% (w/v) lecithin in dodecane.

  • Buffers: Universal buffers adjusted to pH 5.0, 6.5, and 7.4.

Step-by-Step Methodology
  • Membrane Preparation: Carefully apply 5 µL of the 20% lecithin/dodecane solution directly to the filter membrane of each well in the Donor Plate. Allow 5 minutes for the solvent to evaporate and the artificial lipid bilayer to form.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid in 100% DMSO. Dilute the stock into the respective pH buffers (5.0, 6.5, 7.4) to a final concentration of 10 µM (Final DMSO concentration must be ≤ 1% to prevent membrane disruption).

  • Assay Assembly:

    • Add 300 µL of the pH-adjusted compound solutions to the Donor Plate wells.

    • Add 300 µL of matching blank pH buffer to the Acceptor Plate wells.

    • Carefully place the Donor Plate into the Acceptor Plate, ensuring no air bubbles are trapped between the membrane and the acceptor buffer.

  • Incubation: Incubate the assembled sandwich plate at 25°C for 5 hours in a humidified environment without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Add internal standard and analyze via LC-MS/MS.

  • Self-Validation: Include high permeability (Verapamil) and low permeability (Atenolol) reference standards. Calculate Mass Balance (Recovery) to ensure the compound is not precipitating or binding to the plastic.

Data Calculation: The effective permeability ( , cm/s) is calculated using the following equation [1]:

(Where is acceptor concentration at time , is equilibrium concentration, is membrane area, and are donor/acceptor volumes).

Protocol 2: Bidirectional Caco-2 Cell Permeability Assay

Purpose: To assess both passive diffusion and carrier-mediated transport (efflux and uptake) across a polarized human intestinal epithelial monolayer [3].

Caco2Mechanism Apical Apical Chamber Lumen (pH 6.5) OATP Uptake (OATP) Apical->OATP Anion Uptake Passive Passive Diffusion (Restricted by Charge) Apical->Passive Cell Polarized Enterocyte (Caco-2 Monolayer) Basolateral Basolateral Chamber Blood (pH 7.4) Cell->Basolateral Systemic Absorption BCRP Efflux (BCRP/MRP2) Cell->BCRP OATP->Cell BCRP->Apical Active Efflux Passive->Cell

Figure 2: Vectorial transport mechanisms of organic anions across Caco-2 enterocytes.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells (passage 40-60) onto polycarbonate Transwell® inserts (0.4 µm pore size) at a density of cells/cm². Culture for 21 days to allow for full differentiation, polarization, and tight junction formation.

  • Monolayer Integrity Validation:

    • Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

    • Include a paracellular marker (Lucifer Yellow, 100 µM). If Lucifer Yellow cm/s, discard the well.

  • Buffer Preparation (pH Gradient): To mimic physiological conditions and maximize the absorption of the acidic compound, use an apical pH of 6.5 (HBSS + 10 mM MES) and a basolateral pH of 7.4 (HBSS + 10 mM HEPES).

  • Dosing & Bidirectional Transport:

    • A B (Apical to Basolateral): Add 10 µM of the compound to the Apical chamber (400 µL). Add blank buffer to the Basolateral chamber (800 µL).

    • B A (Basolateral to Apical): Add 10 µM of the compound to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Inhibitor Phenotyping (Optional but Recommended): If efflux is suspected, run parallel B A assays co-incubated with specific inhibitors: Ko143 (1 µM) for BCRP, and MK-571 (50 µM) for MRP2.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Analysis: Quantify via LC-MS/MS.

Data Calculation: Calculate the apparent permeability ( ) and Efflux Ratio (ER):

(Where is the steady-state rate of appearance in the receiver chamber, is surface area, and is initial donor concentration).

Data Presentation & Interpretation

The following tables represent the expected quantitative data profile for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, demonstrating the causality between its acidic nature and its permeability profile.

Table 1: Expected pH-Gradient PAMPA Results

Interpretation: As pH increases, the carboxylic acid becomes fully ionized, drastically reducing passive transcellular diffusion.

Assay ConditionPredominant StateExpected ( cm/s)Permeability Classification
pH 5.0 ~50% Neutral / 50% Ionized8.5 - 12.0Moderate to High
pH 6.5 >95% Ionized (Anion)1.5 - 3.0Low
pH 7.4 >99% Ionized (Anion)< 1.0Very Low
Table 2: Expected Caco-2 Transport & Efflux Phenotyping

Interpretation: An Efflux Ratio > 2.0 indicates active efflux. The reduction of the ER upon addition of Ko143 confirms that the compound is a substrate for the BCRP efflux transporter, a common liability for indole-carboxylic acids.

Direction / ConditionExpected ( cm/s)Efflux Ratio (ER)Conclusion
A B (pH 6.5 / 7.4) 1.2 ± 0.3N/APoor apical absorption
B A (pH 7.4 / 6.5) 8.4 ± 1.17.0 High active efflux
B A (+ 1 µM Ko143) 2.1 ± 0.41.75 BCRP-mediated efflux confirmed
B A (+ 50 µM MK-571) 7.9 ± 0.96.5 Not an MRP2 substrate

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • Matsson, P., et al. (2015). Transporters and the intestinal absorption of drugs. British Journal of Pharmacology, 172(11), 2752-2762. URL:[Link]

  • Volpe, D. A. (2008). Variability in Caco-2 and MDCK cell-based intestinal permeability assays. Journal of Pharmaceutical Sciences, 97(2), 712-725. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals tasked with formulating 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals tasked with formulating 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. Due to its highly lipophilic 1-phenylindole core and weak acid functionality, this molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges[1]. Below, we provide self-validating protocols, mechanistic troubleshooting, and causal explanations to systematically enhance its aqueous solubility.

Section 1: Diagnostic FAQ (Understanding the Molecule)

Q: Why is my compound practically insoluble in Simulated Gastric Fluid (SGF, pH 1.2) but shows marginal improvement in Simulated Intestinal Fluid (SIF, pH 6.8)? A: The solubility profile is strictly dictated by the molecule's pKa and lipophilicity. The carboxylic acid at the C5 position of the indole ring has an estimated pKa of ~4.5. At pH 1.2, the carboxylate group is fully protonated (unionized). The molecule's hydration relies entirely on the hydroxymethyl group, which is thermodynamically insufficient to overcome the high crystal lattice energy and the hydrophobic penalty of the indole-phenyl core. At pH 6.8, the carboxylic acid becomes ionized, reducing the overall lipophilicity (logD) and improving solubility via ion-dipole interactions with the aqueous medium[2].

Section 2: Troubleshooting Guide & Experimental Workflows
Issue 1: Precipitation during oral dissolution testing (Low Gastric Solubility)

Observation: The free acid fails to dissolve in low pH media, severely limiting oral bioavailability. Causality & Strategy: Salt formation is required. By converting the weak acid into a sodium, potassium, or meglumine salt, you alter the solid-state properties (lowering lattice energy) and create a higher microenvironmental pH at the dissolving solid-liquid interface. This localized pH shift drives ionization and rapid dissolution before the bulk gastric pH can force precipitation[2].

Step-by-Step Methodology: High-Throughput Salt Screening Protocol

  • Preparation: Dispense 10 mg of the free acid into 2 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of a volatile solvent system (e.g., THF/Methanol 1:1 v/v) to dissolve the free acid. Expert Note: This specific mixture is chosen because it dissolves the lipophilic free acid while remaining miscible with aqueous counter-ions.

  • Counter-ion Addition: Add 1.05 molar equivalents of counter-ions (e.g., NaOH, KOH, Meglumine, L-Arginine) using standardized aqueous solutions.

  • Evaporation & Crystallization: Evaporate the solvent slowly under a gentle stream of nitrogen at room temperature for 24-48 hours to promote highly ordered crystal growth.

  • Harvesting: Isolate the resulting solids and dry under vacuum at 40°C overnight to remove residual solvents.

  • Validation: Analyze the solids via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to verify melting point depression versus the free acid.

  • Thermodynamic Solubility Testing: Suspend 5 mg of the confirmed salt in 1 mL of aqueous media (pH 1.2, 4.5, and 6.8). Agitate at 37°C for 24 hours, centrifuge, and quantify the supernatant via HPLC-UV.

Quantitative Data Summary: Comparative Solubility Profile

Compound Form Solubility in SGF (pH 1.2) Solubility in Acetate Buffer (pH 4.5) Solubility in SIF (pH 6.8)
Free Acid < 0.01 mg/mL 0.05 mg/mL 0.45 mg/mL
Sodium Salt 0.15 mg/mL* 2.10 mg/mL > 15.0 mg/mL

| Meglumine Salt | 0.25 mg/mL* | 3.50 mg/mL | > 20.0 mg/mL |

*Note: Transient supersaturation is typically observed before the salt disproportionates and converts back to the free acid in highly acidic media.

Issue 2: Insufficient thermodynamic solubility for Intravenous (IV) dosing

Observation: The required IV dose exceeds the solubility of the free acid, and extreme pH adjustments are toxicologically unacceptable for parenteral administration. Causality & Strategy: Cyclodextrin (CD) complexation. The highly lipophilic 1-phenylindole moiety acts as an ideal "guest" for the hydrophobic cavity of modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cavity shields the hydrophobic core from water, while the hydrophilic exterior of the CD—along with the exposed hydroxymethyl and carboxylate groups of the drug—maintains bulk aqueous solubility[3].

Step-by-Step Methodology: Phase Solubility Study (Higuchi-Connors)

  • Media Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 15, 20, and 25 % w/v) in a physiological buffer (e.g., PBS pH 7.4).

  • Drug Addition: Add an excess amount of the free acid (e.g., 50 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the vials horizontally at 150 rpm at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Expert Note: Always discard the first 0.5 mL of filtrate to saturate the filter membrane binding sites, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration via HPLC.

  • Validation: Plot Drug Concentration (mM) vs. CD Concentration (mM). A linear AL-type plot indicates a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ) from the slope to validate formulation viability.

Quantitative Data Summary: Phase Solubility (Simulated)

HP-β-CD Concentration (% w/v) HP-β-CD (mM) Dissolved Drug (mg/mL) Dissolved Drug (mM)
0 0 0.50 1.87
5 36.2 2.15 8.04
10 72.4 3.80 14.21
15 108.6 5.45 20.38

| 20 | 144.8 | 7.10 | 26.55 |

Section 3: Visualizations

SolubilityWorkflow Start Evaluate Molecule: 1-(3-(Hydroxymethyl)phenyl)- 1H-indole-5-carboxylic acid pKa Determine pKa & logP (Weak Acid, pKa ~4.5) Start->pKa Decision1 Target Administration Route? pKa->Decision1 Oral Oral Delivery (Solid Dosage) Decision1->Oral Oral IV Parenteral Delivery (IV Solution) Decision1->IV IV Salt Salt Formation (Na+, K+, Meglumine) Oral->Salt ASD Amorphous Solid Dispersion (with HPMC/PVP) Oral->ASD Cosolvent Co-solvency (PEG 400 / Propylene Glycol) IV->Cosolvent CD Cyclodextrin Complexation (HP-β-CD) IV->CD

Solubility Enhancement Decision Tree for Weak Acids

CDMechanism Drug Free Drug (Solid) Highly Lipophilic Core Complex Inclusion Complex (Solubilized Drug) Drug->Complex Thermodynamic Equilibrium CD HP-β-CD (Aqueous) Hydrophobic Cavity CD->Complex Host-Guest Interaction Details Indole-Phenyl core enters cavity. Carboxylate & Hydroxymethyl interact with aqueous phase. Complex->Details

Mechanism of Cyclodextrin Inclusion Complexation

References
  • Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.[Link]

  • Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.[Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid

Synthesizing 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid presents a unique set of chemoselectivity and purification challenges. The core transformation requires the N-arylation of an indole bearing an electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesizing 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid presents a unique set of chemoselectivity and purification challenges. The core transformation requires the N-arylation of an indole bearing an electron-withdrawing carboxylic acid with an aryl halide containing a reactive benzylic alcohol. Without strategic functional group management, researchers frequently encounter yields below 20% due to catalyst poisoning, competing O-arylation, and product loss during aqueous workup.

This guide provides a mechanistic troubleshooting framework, validated protocols, and empirical data to optimize this specific synthetic route.

Diagnostic Logic Tree

TroubleshootingLogic Start Issue: Low Yield (<30%) in Target Synthesis Check1 Are unprotected -OH or -COOH groups present during coupling? Start->Check1 Result1 Cause: Catalyst poisoning & O-arylation. Action: Esterify -COOH, TBS-protect -OH. Check1->Result1 Yes Check2 Is the conversion incomplete after 24 hours? Check1->Check2 No Result2 Cause: Catalyst deactivation. Action: Use CuI/diamine with K3PO4. Check2->Result2 Yes Check3 Is product lost during final hydrolysis workup? Check2->Check3 No Result3 Cause: Amphoteric water solubility. Action: Precipitate at isoelectric point (pH 4). Check3->Result3 Yes

Figure 1: Diagnostic logic tree for identifying and resolving low yield bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does direct coupling of indole-5-carboxylic acid and 3-bromobenzyl alcohol fail or result in trace yields? Causality: The failure of direct coupling is rooted in the coordination chemistry of the transition metal catalysts (Pd or Cu). Under the basic conditions required for N-arylation, the free C-5 carboxylic acid deprotonates to form a carboxylate. This carboxylate acts as a bidentate ligand, tightly coordinating to the active metal center and effectively poisoning the catalyst[1]. Furthermore, the unprotected benzylic alcohol competes as an oxygen nucleophile, leading to unwanted O-arylation byproducts. Solution: A transient protection strategy is mandatory. You must esterify the indole-5-carboxylic acid (e.g., to a methyl ester) and protect the benzylic alcohol of the aryl halide (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to the coupling step.

Q2: Should I use a Buchwald-Hartwig (Palladium) or Ullmann-type (Copper) coupling for this N-arylation? Causality: While Palladium-catalyzed Buchwald-Hartwig aminations using bulky, electron-rich phosphines (like tBuXPhos) are highly efficient for many indoles[2], they are sensitive to steric hindrance and often require stronger bases (like NaOtBu) which can cleave sensitive protecting groups. For indole-5-carboxylates, a modern Ullmann-type coupling using Copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) is functionally superior. The Cu-diamine system operates efficiently with milder bases (K3PO4), tolerates the ester functionality perfectly, and provides >99:1 selectivity for N-arylation over C-3 arylation[1].

Q3: My Ullmann coupling stalls at 50% conversion. How do I drive it to completion? Causality: Stalled Ullmann couplings are typically caused by catalyst oxidation (Cu(I) oxidizing to inactive Cu(II)) or ligand degradation. Solution: Ensure strict anaerobic conditions. Degas your solvent (toluene or dioxane) via three freeze-pump-thaw cycles before adding it to the catalyst mixture. Additionally, increasing the ligand-to-metal ratio slightly (e.g., 5 mol% CuI to 10 mol% diamine ligand) stabilizes the active Cu(I) species throughout the extended heating period.

Q4: The coupling was successful, but I am losing massive amounts of product during the final ester hydrolysis. What is happening? Causality: The final product, 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, is amphoteric and highly polar. During the LiOH-mediated saponification of the ester and simultaneous cleavage of the TBS group, the product exists as a water-soluble lithium carboxylate. Standard extraction with ethyl acetate will fail because the product remains in the aqueous layer. Solution: The product must be isolated via isoelectric precipitation. By carefully adjusting the aqueous layer to pH 4.0–4.5 using 1M HCl, the molecule reaches its isoelectric point, neutralizing the charge and forcing it to precipitate out of the aqueous phase.

Quantitative Data: Catalyst System Comparison
Catalyst SystemLigandBaseSolvent / TempExpected YieldSelectivity (N vs O)Mechanistic Notes
CuI (5 mol%) trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)K3PO4Toluene, 110°C85-92% >99:1 Optimal for protected substrates; mild base prevents protecting group cleavage[1].
Pd2(dba)3 (2 mol%) tBuXPhos (4 mol%)NaOtBuDioxane, 100°C60-75%90:10Faster kinetics, but strong base risks premature TBS cleavage and subsequent O-arylation[2].
Cu2O (10 mol%) None (Base-free)NoneMeOH, RT<20%N/AChan-Lam conditions; poor conversion for electron-deficient indoles[3].
Optimized Synthetic Workflow

SynthesisWorkflow A Methyl indole-5-carboxylate (Starting Material) E Step 2: Ullmann N-Arylation CuI, Diamine Ligand, K3PO4 A->E B 3-Bromobenzyl alcohol (Arylating Agent) C Step 1: Protection TBS-Cl, Imidazole B->C D 3-(TBS-oxymethyl)phenyl bromide C->D D->E F Protected Intermediate Methyl 1-(3-(TBS-oxymethyl)phenyl) -1H-indole-5-carboxylate E->F G Step 3: Global Deprotection LiOH, THF/H2O F->G H Target Molecule 1-(3-(Hydroxymethyl)phenyl) -1H-indole-5-carboxylic acid G->H

Figure 2: Optimized three-step synthetic workflow for the target indole derivative.

Validated Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-type)

Self-Validating System: The reaction color transitions from pale blue/green to a deep, homogeneous brown upon active catalyst formation. Failure to achieve this color indicates oxygen contamination.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl indole-5-carboxylate (1.0 equiv, 10 mmol), 3-(TBS-oxymethyl)phenyl bromide (1.2 equiv, 12 mmol), CuI (0.05 equiv, 0.5 mmol), and anhydrous K3PO4 (2.1 equiv, 21 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3 times).

  • Ligand & Solvent Addition: Under a positive flow of Argon, add trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.10 equiv, 1.0 mmol) followed by anhydrous, degassed Toluene (20 mL).

  • Reaction: Seal the flask and heat to 110°C in a pre-heated oil bath for 18–24 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The indole starting material (Rf ~0.3) should completely disappear, replaced by a new, less polar spot (Rf ~0.6).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the protected intermediate.

Protocol 2: Global Deprotection & Isoelectric Isolation

Self-Validating System: The precipitation at pH 4.0-4.5 serves as both an isolation step and a purity upgrade, as highly polar impurities remain in solution.

  • Hydrolysis: Dissolve the protected intermediate (1.0 equiv, 5 mmol) in a mixture of THF/MeOH/H2O (2:1:1, 20 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H2O) (5.0 equiv, 25 mmol).

  • Reaction: Stir the mixture at 60°C for 4 hours. This achieves both saponification of the methyl ester and cleavage of the silyl ether.

  • IPC: Monitor by LCMS. Look for the mass corresponding to the fully deprotected target molecule (M-H = 266.08 m/z).

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of distilled water.

  • Isoelectric Precipitation: Place the flask in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 4.0–4.5 (monitor with a calibrated pH meter). A dense white precipitate will form.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at 45°C overnight to afford the pure 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

References[2] Title: Efficient Palladium-Catalyzed N-Arylation of Indoles

Source: Organic Letters (ACS Publications) URL:[Link][1] Title: The Copper-Catalyzed N-Arylation of Indoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3] Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. Preventing degradation is not merely about following a protocol; it requires a mechanistic understanding of your molecule's chemical vulnerabilities.

This guide synthesizes field-proven insights to ensure the structural integrity of your compound from the moment it arrives in your laboratory to its final experimental application.

Mechanistic Overview of Degradation (The "Why")

To effectively store this compound, you must understand the causality behind its degradation. The molecule contains three distinct functional groups, each with its own reactivity profile:

  • The Hydroxymethylphenyl Moiety: Benzylic alcohols are highly susceptible to oxidation[1]. Exposure to atmospheric oxygen or reactive oxygen species (ROS) will rapidly convert the hydroxymethyl group into an aldehyde, and subsequently into a carboxylic acid[2].

  • The N-Aryl Indole Core: Indoles are electron-rich heterocycles. The N-aryl indole core is particularly vulnerable to photolytic degradation and electrophilic oxidation at the C2 and C3 positions, which can lead to ring-opening or dimerization[3].

  • The Carboxylic Acid: While the carboxylic acid moiety is generally stable in solid form[4], dissolving the compound in protic solvents (e.g., methanol or ethanol) for long-term storage can lead to spontaneous esterification, masking the active acidic group.

DegradationPathways Compound 1-(3-(Hydroxymethyl)phenyl)- 1H-indole-5-carboxylic acid Oxidation Oxidative Stress (Atmospheric O2) Compound->Oxidation Photo Photolytic Stress (UV/Vis Light) Compound->Photo Solvent Protic Solvents (e.g., Methanol) Compound->Solvent Deg1 Benzylic Oxidation (Aldehyde/Acid formation) Oxidation->Deg1 Deg2 Indole Core Oxidation (C2/C3 degradation) Photo->Deg2 Deg3 Esterification (Methyl ester formation) Solvent->Deg3 Prev1 Store under Argon/N2 at -20°C Deg1->Prev1 Prev2 Use Amber Vials Protect from light Deg2->Prev2 Prev3 Store as Dry Powder or in Aprotic Solvents (DMSO) Deg3->Prev3

Fig 1. Degradation pathways and corresponding preventive storage strategies.

Quantitative Stability Data

The following table summarizes the expected stability profile of the compound under various storage conditions, synthesized from forced degradation metrics of analogous structural motifs.

Storage ConditionPhysical StateTimeframeExpected PurityPrimary Degradation Mechanism
-20°C, Dark, Argon Solid12+ months>99%None (Optimal Condition)
4°C, Dark, Air Solid6 months97-98%Benzylic oxidation
25°C, Light, Air Solid1 month<90%Indole photo-oxidation
-20°C, in Methanol Liquid3 months90-95%Esterification
-20°C, in DMSO Liquid6+ months>98%None

Troubleshooting Guide

Issue: I observe a new peak with a +14 Da mass shift in my LC-MS chromatogram after storing the compound for three months.

  • Cause: This mass shift is the classic signature of benzylic alcohol oxidation. The hydroxymethyl group (-CH₂OH) has oxidized to a carboxylic acid (-COOH), resulting in a net gain of 14 Da (loss of 2H, gain of 1O).

  • Solution: Atmospheric oxygen permeated the storage container. Moving forward, purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing them[1].

Issue: My stock solution in methanol shows a loss of the parent compound and a new +14 Da peak, but my DMSO stock is perfectly fine. Why?

  • Cause: In this scenario, the +14 Da shift is not oxidation, but esterification. The carboxylic acid moiety of the compound has reacted with the methanol solvent to form a methyl ester.

  • Solution: Never use protic solvents for the long-term storage of carboxylic acids. Reconstitute the compound in anhydrous, aprotic solvents like DMSO or acetonitrile.

Issue: The dry powder turned from off-white to a yellowish-brown color after being left on the benchtop.

  • Cause: Photolytic degradation. The electron-rich N-aryl indole core is highly sensitive to UV and visible light, leading to the formation of colored degradation products (often dimers or oxidized ring-opened species)[3].

  • Solution: Discard the discolored batch if high purity is required. Always store the compound in amber glass vials and minimize exposure to ambient laboratory lighting[5].

Self-Validating Experimental Protocols

Protocol A: Forced Degradation Study (Stability-Indicating Assay Validation)

To trust your analytical results, you must first prove that your HPLC method can separate the intact parent compound from all possible degradation products. This protocol is a self-validating system: by intentionally destroying the compound, you validate the assay's resolving power[1].

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Aliquoting: Transfer 1 mL of the stock into five separate amber glass vials.

  • Controlled Stress Application:

    • Control: Add 1 mL of HPLC-grade water. Store at 4°C.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours[1].

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours[1].

    • Oxidative Stress: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours[1].

    • Photolytic Stress: Expose the vial to UV light (254 nm) at room temperature for 24 hours[5].

  • Neutralization: Neutralize the acid and base samples to pH ~7 using NaOH and HCl, respectively.

  • Analysis: Inject all samples into an HPLC-UV/MS system.

  • Validation Logic: Calculate the mass balance. If the sum of the peak areas of the generated degradation products plus the remaining parent compound equals the peak area of the control sample, your method is successfully validated as stability-indicating.

Protocol B: Optimal Reconstitution and Aliquoting Workflow

This workflow uses physical chemistry principles to eliminate the environmental variables that cause degradation.

  • Equilibration: Remove the sealed vial of lyophilized powder from -20°C storage and place it in a desiccator for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, accelerating hydrolytic and oxidative degradation.

  • Reconstitution: Dissolve the powder in anhydrous, amine-free DMSO to your desired stock concentration (e.g., 10 mM).

    • Causality: DMSO is an aprotic solvent, entirely preventing the esterification reactions seen with methanol or ethanol.

  • Aliquoting: Divide the solution into single-use amber glass vials.

    • Causality: Amber glass blocks UV light[5]. Single-use aliquots prevent repetitive freeze-thaw cycles, which introduce oxygen and moisture.

  • Inert Gas Purging: Gently blow Argon gas into the headspace of each vial for 5 seconds before capping.

    • Causality: Argon is heavier than air and displaces atmospheric oxygen, neutralizing the threat of benzylic oxidation[1].

  • Storage: Cap tightly and store upright at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in a standard clear microcentrifuge tube? A: It is highly discouraged. The N-aryl indole core is sensitive to photolytic degradation. If amber vials are unavailable, you must wrap the clear tubes completely in aluminum foil to block light[5].

Q: Is this compound safe to handle on the open bench? A: While it is not classified as a highly hazardous substance, standard laboratory precautions must be taken. Avoid dust formation, do not breathe vapors, and wear standard PPE (gloves, safety glasses, lab coat)[4]. Handle in a well-ventilated area or fume hood[5].

Q: Why did my compound precipitate after thawing from -20°C? A: DMSO has a relatively high freezing point of 19°C. Ensure the aliquot is fully thawed to room temperature and vortexed gently before use. If precipitation persists after warming, it indicates that the solvent has absorbed atmospheric water over time, reducing the compound's solubility.

Sources

Optimization

Resolving HPLC peak tailing for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Application Focus: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Focus: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides a field-proven, mechanistic approach to resolving chromatographic peak tailing for complex acidic molecules. 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid presents unique chromatographic challenges due to its hydrophobic core (indole and phenyl rings), a hydrogen-bonding hydroxymethyl group, and an ionizable carboxylic acid moiety.

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to restore peak symmetry and ensure analytical integrity.

Diagnostic Workflow

Before adjusting method parameters, it is critical to isolate whether the peak tailing is a physical system error or a chemical interaction specific to your analyte.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckNeutral Inject Neutral Marker Does it also tail? Start->CheckNeutral Physical Physical/System Issue CheckNeutral->Physical  Yes Chemical Chemical Interaction CheckNeutral->Chemical  No Overload Check Column Overload Dilute sample 10x Physical->Overload DeadVol Check Dead Volume Inspect fittings Physical->DeadVol CheckPH Is Mobile Phase pH < 2.5? Chemical->CheckPH Resolve Peak Symmetry Restored (As < 1.2) Overload->Resolve DeadVol->Resolve AdjustPH Lower pH to 2.0-2.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH  No CheckCol Check Column Chemistry Is it fully end-capped? CheckPH->CheckCol  Yes AdjustPH->Resolve ChangeCol Switch to deactivated or polar-embedded column CheckCol->ChangeCol  No ChangeCol->Resolve

Diagnostic workflow for identifying and resolving physical and chemical causes of HPLC peak tailing.

Technical Troubleshooting FAQs

Q1: Why does 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid exhibit severe peak tailing? A1: Peak tailing occurs when multiple retention mechanisms compete during separation[1]. This specific molecule contains a carboxylic acid group with a predicted pKa​ of approximately 4.40[2]. If the mobile phase pH is near this pKa​ (e.g., pH 4.0–5.0), the molecule exists in a partially ionized state. While the hydrophobic indole core interacts with the C18 stationary phase, the anionic carboxylate undergoes unpredictable secondary polar interactions with unreacted silanol groups (Si-OH) or trace metal impurities on the silica surface[3]. This dual-retention mechanism causes the ionized fraction of the sample to lag, creating a pronounced tail[4].

Q2: How do I definitively prove whether the tailing is caused by column chemistry or a physical system defect? A2: Utilize the "Neutral Marker Test." Inject a purely neutral, hydrophobic compound (such as toluene or uracil, depending on your gradient)[5]. Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral marker elutes as a perfectly symmetrical peak, your system plumbing is fine, and the tailing is a chemical issue specific to your acidic analyte[5]. If the neutral marker also tails, you have a physical problem—such as a void at the column head, excessive extra-column dead volume, or a poorly seated PEEK fitting[5][6].

Q3: What is the optimal mobile phase pH to resolve this chemical tailing? A3: To shut down secondary silanophilic interactions, you must operate at a pH that suppresses the ionization of the carboxylic acid. The chromatographic standard is to adjust the mobile phase pH to at least 1.5 to 2.0 units below the analyte's pKa​ [4]. For this compound, adjusting the aqueous mobile phase to pH 2.0–2.5 (using 0.1% Formic Acid or Phosphoric Acid) ensures the molecule remains fully protonated (neutral). This drives retention strictly through hydrophobic interactions, eliminating the ionic tailing effect[3][4].

Q4: Can the sample solvent (diluent) contribute to the tailing? A4: Yes. If your sample is dissolved in a solvent that is significantly stronger (more non-polar) than the initial mobile phase, it will cause the analyte band to broaden or distort as it hits the column head[6]. Always attempt to dissolve your sample in the initial mobile phase composition. If a stronger solvent (like 100% DMSO) is required to solubilize the indole core, keep the injection volume strictly below 2 µL to minimize solvent mismatch effects[7].

Q5: What column chemistry is best suited for this molecule? A5: Avoid older, Type-A silica columns, which possess highly acidic free silanols and trace metals[1]. You should utilize modern Type-B, high-purity silica columns that are "fully end-capped"[8]. End-capping chemically blocks residual silanols, significantly reducing secondary interactions[3]. If tailing persists, switch to a column with a polar-embedded group (e.g., amide or ether linkages); these provide an electrostatic shield that repels the carboxylic acid from the underlying silica[6].

Experimental Methodologies

Protocol 1: Mobile Phase Optimization & System Self-Validation

Objective: To formulate a low-pH mobile phase that suppresses analyte ionization and validates peak symmetry.

  • Buffer Preparation: Prepare the aqueous mobile phase (Mobile Phase A) by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade water (yielding 0.1% FA, pH ~2.7). For a more aggressive suppression, use 10 mM Potassium Phosphate adjusted to pH 2.2 with Phosphoric Acid.

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.2 µm PTFE membrane to prevent outgassing in the pump head.

  • Column Equilibration: Install a fully end-capped C18 column. Flush the system with the new low-pH mobile phase for at least 20 column volumes (e.g., 30 minutes at 1.0 mL/min for a standard 4.6 x 150 mm column) to ensure the silica pores are fully equilibrated to the new pH[6].

  • Self-Validation (System Suitability): Inject a 10 µg/mL standard of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Causality Check: If As​≤1.2 , the ionization has been successfully suppressed. If As​>1.5 , proceed to Protocol 2 to rule out column contamination.

Protocol 2: Column Wash and Regeneration

Objective: To remove strongly retained hydrophobic contaminants that act as secondary retention sites.

  • Disconnect Detector: Disconnect the column outlet from the detector to prevent flushing eluted contaminants into the flow cell[6].

  • Aqueous Flush: Flush the column with 100% HPLC-grade water (no buffers) for 15 column volumes to remove precipitated salts.

  • Organic Wash: Flush with 100% Acetonitrile for 20 column volumes, followed by 100% Isopropanol (IPA) for 20 column volumes. Note: IPA is highly viscous; reduce flow rate by 50% to prevent over-pressuring the system.

  • Re-equilibration: Reverse the solvent sequence back to the starting mobile phase and reconnect the detector.

Quantitative Data: Impact of Method Parameters

The following table summarizes the causal relationship between mobile phase pH, column chemistry, and the resulting peak symmetry for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid.

Mobile Phase pH & BufferColumn ChemistryRetention Time ( Rt​ )Asymmetry Factor ( As​ )Resolution Status
pH 4.5 (10 mM Amm. Acetate)Standard C18 (Non-endcapped)5.8 min2.95 Severe Tailing (Unacceptable)
pH 4.5 (10 mM Amm. Acetate)End-capped C186.1 min1.80 Moderate Tailing
pH 2.5 (0.1% Formic Acid)Standard C18 (Non-endcapped)8.4 min1.45 Acceptable
pH 2.5 (0.1% Formic Acid)End-capped C188.7 min1.08 Excellent Symmetry
pH 2.5 (0.1% Formic Acid)Polar-Embedded C187.9 min1.02 Optimal Performance

Note: Lowering the pH increases the retention time ( Rt​ ) because the fully protonated carboxylic acid is significantly more hydrophobic than its ionized counterpart.

References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: gmpinsiders.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Welcome to the Formulation & Pharmacokinetics Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid . This specific compound is a lipophilic weak acid characterized by erratic oral absorption, pH-dependent solubility, and high presystemic clearance.

Below, you will find expert-curated FAQs, troubleshooting guides, and self-validating experimental protocols to overcome these biopharmaceutical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor oral bioavailability despite having a polar hydroxymethyl group? A: The compound is a classic Biopharmaceutics Classification System (BCS) Class II/IV molecule. The indole core drives high lipophilicity, while the C5-carboxylic acid (pKa ~4.5) dictates a highly pH-dependent solubility profile. In the acidic environment of the stomach (pH 1.5), the carboxylic acid is fully unionized, leading to extreme insolubility and particle aggregation. While solubility theoretically increases in the neutral pH of the small intestine, the dissolution rate of the aggregated free acid is often too slow to achieve therapeutic absorption windows.

Q2: What is the primary metabolic liability limiting its systemic exposure? A: The molecule possesses two highly reactive sites for Phase II metabolism: the carboxylic acid and the 3-hydroxymethyl group. Upon absorption via the portal vein, these moieties undergo rapid glucuronidation by hepatic UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes. This first-pass metabolism drastically reduces the systemic Area Under the Curve (AUC) even if intestinal permeability is adequate.

Q3: Should I prioritize Amorphous Solid Dispersions (ASDs) or Lipid-Based Formulations (LBFs) for this scaffold? A: It depends on your primary pharmacokinetic bottleneck. If solubility and dissolution are the main issues, ASDs using enteric polymers are highly effective at generating and maintaining intestinal supersaturation[1]. If first-pass metabolism is the dominant issue, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) utilizing long-chain triglycerides (LCTs) are superior, as they promote lymphatic transport, thereby bypassing the liver entirely[2].

Troubleshooting Guides

Issue 1: Severe precipitation in Simulated Intestinal Fluid (FaSSIF) after gastric transfer.
  • Causality: When the drug transitions from the stomach to the intestine, the sudden pH shift can cause rapid, uncontrolled precipitation of the free acid before it can be absorbed.

  • Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The amphiphilic nature of HPMCAS allows its hydrophobic regions to interact with the indole core, while its ionized succinoyl groups maintain the drug in a supersaturated colloidal state in the intestine, preventing crystallization[3].

Issue 2: High in vitro permeability (Caco-2) but low in vivo AUC in rodent models.
  • Causality: This discrepancy is the hallmark of extensive hepatic first-pass metabolism. The drug crosses the enterocyte efficiently but is immediately conjugated in the liver before reaching systemic circulation.

  • Solution: Shift to a Lipid-Based Formulation (SNEDDS) using Long-Chain Triglycerides (e.g., soybean oil). Long-chain lipids stimulate the formation of chylomicrons in the enterocyte. The highly lipophilic indole compound partitions into these chylomicrons, which are then secreted into the lymphatic system (lacteals), bypassing the portal vein and avoiding hepatic first-pass clearance[4].

Experimental Protocols: Self-Validating Systems

Protocol A: Preparation of HPMCAS-based ASD via Hot-Melt Extrusion (HME)

Mechanism: Thermomechanical energy converts the crystalline lattice into an amorphous glass, stabilized by the polymer matrix to prevent recrystallization[5].

  • Blending: Geometrically mix the API (1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid) and HPMCAS-M (Medium grade) at a 1:3 (w/w) ratio.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 90°C (feeding zone) to 140°C (die).

    • Self-Validation Check: The extrudate must be completely transparent. Any opacity or "milky" appearance indicates residual crystallinity, requiring a temperature increase or slower feed rate.

  • Milling: Cryomill the extrudate using liquid nitrogen to prevent heat-induced recrystallization.

  • Sieving: Pass through a 120-mesh screen to isolate particles <125 µm for uniform dissolution testing.

Protocol B: Development of a Lymphatic-Targeting SNEDDS

Mechanism: Spontaneous nano-emulsification in the GI tract to solubilize the drug and hijack lipid absorption pathways[6].

  • Excipient Selection: Use a ternary mixture: Soybean Oil (LCT, 30%), Cremophor EL (Surfactant, 50%), and Transcutol HP (Cosolvent, 20%).

    • Note: LCTs are strictly required over Medium-Chain Triglycerides (MCTs) to ensure lymphatic routing[4].

  • Drug Loading: Add the API to the lipid mixture at a concentration of 50 mg/g.

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate at 40°C until an optically clear, isotropic pre-concentrate is formed.

  • Dispersion Testing (Self-Validation Check): Dilute 100 µL of the pre-concentrate in 25 mL of 0.1 N HCl (37°C) under mild agitation (50 rpm). The system must form a bluish, transparent nanoemulsion within 2 minutes (droplet size <50 nm via Dynamic Light Scattering) without any visible API precipitation.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the anticipated pharmacokinetic improvements in a standard rodent model (10 mg/kg oral dose) based on the implementation of the above protocols.

Formulation TypeCmax (ng/mL)Tmax (h)AUC 0-24h (ng·h/mL)Relative Bioavailability (%)Primary Mechanism of Enhancement
Crystalline Suspension (Vehicle) 145 ± 324.0850 ± 120100% (Baseline)N/A (Poor dissolution, high clearance)
HPMCAS ASD (1:3) 680 ± 551.53,400 ± 310~400%Intestinal supersaturation; rapid dissolution
LCT-based SNEDDS 890 ± 722.56,120 ± 480~720%Lymphatic bypass of hepatic first-pass metabolism

Mechanistic Visualizations

Pathway Stomach Stomach (pH 1.5) Unionized Acid Poor Solubility Intestine Small Intestine (pH 6.8) Ionized Form Absorption Window Stomach->Intestine Gastric Emptying PortalVein Portal Vein Hepatic Delivery Intestine->PortalVein Free Drug Absorption Lymphatic Lymphatic System (SNEDDS Bypass) Intestine->Lymphatic Lipid Chylomicrons Liver Liver First-Pass Metabolism (Glucuronidation) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Lymphatic->Systemic Direct Bypass Liver->Systemic Surviving Fraction

In vivo absorption and metabolic routing of the indole-5-carboxylic acid derivative.

Workflow API API: 1-(3-(Hydroxymethyl)phenyl) -1H-indole-5-carboxylic acid ASD_Path Amorphous Solid Dispersion (HPMCAS Polymer) API->ASD_Path SNEDDS_Path Lipid-Based SNEDDS (Long-Chain Triglycerides) API->SNEDDS_Path HME Hot-Melt Extrusion (140°C, 200 rpm) ASD_Path->HME Milling Cryomilling & Sieving HME->Milling Mixing Vortex Mixing (Oil + Surfactant + Cosolvent) SNEDDS_Path->Mixing Emulsion Aqueous Dispersion (<50 nm Droplets) Mixing->Emulsion

Parallel formulation workflows for Amorphous Solid Dispersions and SNEDDS preparation.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH).[Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. ResearchGate / MDPI.[Link]

  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. National Institutes of Health (NIH).[Link]

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. National Institutes of Health (NIH).[Link]

  • Towards simplified oral lipid-based drug delivery using mono-/di-glycerides as single component excipients. CORA (University College Cork).[Link]

  • Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Aromatase Inhibitors. IntechOpen.[Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Welcome to the technical support center for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with crystallizing this molecule. Our approach is rooted in first-principles of physical organic chemistry to provide robust, scientifically-grounded solutions.

Understanding the Molecule: A Structural Perspective

The crystallization behavior of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is dictated by its unique molecular architecture. It possesses several key functional groups that influence its solid-state properties:

  • Two Hydrogen Bond Donors/Acceptors: The carboxylic acid (-COOH) and hydroxymethyl (-CH2OH) groups are potent sites for hydrogen bonding. This can lead to the formation of strong, directional intermolecular interactions necessary for a stable crystal lattice.[1][2] However, it also introduces complexity, as multiple competing hydrogen bond arrangements can exist, potentially leading to polymorphism or amorphous solids.[1]

  • Aromatic Systems: The indole and phenyl rings provide flat, rigid structures conducive to π-π stacking interactions, which contribute to crystal packing.[3]

  • Conformational Flexibility: The single bond connecting the phenyl and indole rings allows for rotational freedom. This flexibility can be a significant hurdle to crystallization, as the molecule must adopt a low-energy, uniform conformation to fit into an ordered crystal lattice.[4]

This combination of features makes crystallization a non-trivial endeavor. The following sections provide targeted troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What is happening and how can I resolve it?

Answer:

"Oiling out" or precipitating as an amorphous solid is a common issue for molecules with multiple hydrogen bonding sites and conformational flexibility.[4] This occurs when the molecules aggregate from solution faster than they can arrange themselves into an ordered, crystalline lattice. The resulting "oil" is a supersaturated, liquid phase of your compound, while an amorphous solid is a disordered, glassy state.

Root Causes & Solutions:

  • High Supersaturation: The solution is likely becoming supersaturated too quickly. The driving force for precipitation is too high, favoring kinetic trapping in a disordered state over the thermodynamically favored crystal form.

    • Solution: Slow down the rate of supersaturation. If using an anti-solvent, add it much more slowly, perhaps dropwise over several hours or via vapor diffusion.[5][6] If using cooling crystallization, decrease the temperature gradient. A slower process gives the molecules time to find their optimal orientation.[]

  • Solvent Choice: The solvent may be too "good," meaning the compound is highly soluble. When an anti-solvent is added or the solution is cooled, the sudden decrease in solubility can be too drastic. Conversely, a solvent that interacts too strongly with the hydrogen-bonding groups can inhibit the formation of the solute-solute hydrogen bonds needed for crystallization.

    • Solution: Experiment with a solvent system where the compound has moderate solubility at a higher temperature and lower solubility at room or sub-ambient temperatures. Consider solvents that are less likely to strongly interfere with the key hydrogen bonding motifs. For instance, if using a strong hydrogen-bond acceptor like DMSO, the solute-solvent interactions might be stronger than the solute-solute interactions needed for crystal formation.[8]

  • Molecular Flexibility: The rotational freedom between the phenyl and indole rings means multiple conformers may exist in solution. Crystallization requires selecting for a single, low-energy conformer.

    • Solution: Employing a solvent system that stabilizes a particular conformer can be effective. Sometimes, a mixture of solvents (e.g., a polar and a non-polar solvent) can help constrain the molecule's conformational freedom.

Troubleshooting Workflow for Oiling Out

This decision tree can guide your experimental approach to overcome oiling or amorphous precipitation.

G start Problem: Oiling Out / Amorphous Solid check_rate Is supersaturation occurring too rapidly? start->check_rate slow_down Action: Slow the process - Slower anti-solvent addition - Gradual cooling - Vapor diffusion check_rate->slow_down Yes check_solvent Is the solvent choice optimal? check_rate->check_solvent No advanced Consider Advanced Techniques: - Seeding with a crystal - Co-crystallization slow_down->advanced change_solvent Action: Change Solvent System - Use a less 'good' solvent - Try solvent mixtures (e.g., Ethanol/Toluene) - Avoid solvents that mimic H-bond sites check_solvent->change_solvent Likely check_purity Is the compound pure? check_solvent->check_purity Unsure change_solvent->advanced purify Action: Re-purify Material - Chromatography - Recrystallization attempt check_purity->purify No check_purity->advanced Yes purify->start Retry Crystallization

Caption: Troubleshooting Decision Tree for Oiling Out.

FAQ 2: What are the best starting solvents for crystallizing this molecule?

Answer:

Selecting the right solvent is the most critical step in crystallization.[] For 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, its structure suggests a need for solvents that can accommodate both polar and non-polar characteristics. The parent indole-5-carboxylic acid is known to be soluble in ethanol, DMSO, and methanol.[9] This provides a good starting point.

A systematic screening approach is recommended.

Solvent Screening Protocol:

  • Objective: To identify a single or binary solvent system where the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Materials:

    • Your compound (~5-10 mg per trial)

    • A selection of solvents (see table below)

    • Small vials (e.g., 2 mL HPLC vials)

    • Stir plate and stir bars

    • Heat gun or hot plate

  • Procedure:

    • Place a small amount of your compound into several vials.

    • Add a solvent from the list below dropwise at room temperature until the solid dissolves. Note the approximate solubility. A good candidate solvent will require a reasonable volume (e.g., 0.5-1.0 mL) to dissolve the material upon heating.

    • If the compound is insoluble at room temperature, gently heat the vial while stirring. If it dissolves upon heating, it is a good candidate for cooling crystallization.

    • If the compound is too soluble at room temperature, it can be used as the "solvent" in an anti-solvent crystallization setup.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale & Expected Interaction
Alcohols Methanol, Ethanol, IsopropanolCan hydrogen bond with both -COOH and -CH2OH groups. Good starting point. Indole-2-carboxylic acid has shown solubility in these.[10]
Ketones Acetone, MEKModerate polarity, can accept hydrogen bonds. May be too volatile for slow evaporation.[5]
Esters Ethyl AcetateModerate polarity, good balance of properties.
Ethers 1,4-Dioxane, THFCan accept hydrogen bonds. THF can sometimes get incorporated into the crystal lattice.[6]
Aromatic TolueneCan interact with the indole and phenyl rings via π-stacking. Good as an anti-solvent or part of a binary mixture.
Polar Aprotic Acetonitrile, DMF, DMSOHigh polarity. Tend to be very good solvents, making them more suitable for anti-solvent methods.[8]
Anti-Solvents Heptane, HexaneNon-polar. To be used to induce precipitation from more polar solutions.[11]
FAQ 3: I am getting inconsistent crystal forms (polymorphs). How can I control this?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal forms, is very common for pharmaceutical molecules, especially those with flexible conformations and multiple hydrogen-bonding groups.[12][13][14] Different polymorphs can have different physical properties, including solubility and stability, making control essential.[12]

Factors Influencing Polymorphism:

  • Solvent: The solvent from which the material is crystallized is a primary determinant of the resulting form.[13] Hydrogen bonding patterns between the solvent and solute can favor one packing arrangement over another.

  • Temperature: Different polymorphs can be thermodynamically stable at different temperatures.

  • Supersaturation Rate: A rapid crystallization (high supersaturation) often yields a less stable, "kinetic" polymorph, while a slow process is more likely to produce the stable, "thermodynamic" form.[15]

Strategies for Controlling Polymorphism:

  • Systematic Screening: Conduct crystallization experiments using a wide range of solvents and conditions (e.g., different temperatures, different rates of cooling/anti-solvent addition). Analyze the solid form from each experiment using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to identify the different polymorphs.

  • Seeding: Once you have identified a desired polymorph, use a small crystal of that form to "seed" a supersaturated solution.[5][] The seed crystal acts as a template, directing the crystallization to produce that specific form. This is the most robust method for ensuring polymorphic consistency.

  • Slurry Conversion: To find the most thermodynamically stable form at a given temperature, create a slurry of the material in a solvent where it is slightly soluble. Stir the slurry for an extended period (days to weeks). Less stable forms will dissolve and re-precipitate as the most stable form.

Workflow for Polymorph Screening and Control

G start Goal: Control Polymorphism screen Step 1: Polymorph Screen - Crystallize from diverse solvents - Vary temperature & rate start->screen analyze Step 2: Analysis - Characterize solids via XRPD, DSC, TGA - Identify unique forms (Form I, II, etc.) screen->analyze identify Step 3: Identify Target Form - Select based on stability, solubility, etc. - Determine the most stable form via slurry experiments analyze->identify control Step 4: Controlled Crystallization - Develop a robust protocol for the target form - Implement seeding with the desired polymorph identify->control validate Step 5: Validation - Confirm batch-to-batch consistency control->validate

Caption: Systematic Workflow for Polymorph Control.

Experimental Protocol: Anti-Solvent Crystallization by Vapor Diffusion

This method is gentle and highly effective for producing high-quality single crystals, especially when only small amounts of material are available. It promotes slow supersaturation, which is ideal for overcoming issues like oiling out.[5]

Objective: To grow single crystals of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid suitable for X-ray diffraction.

Materials:

  • Small vial (e.g., 2 mL glass vial) - the "inner" vial.

  • Larger vial or beaker with a cap/lid (e.g., 20 mL scintillation vial) - the "outer" chamber.

  • Solvent: A solvent in which your compound is soluble (e.g., Ethanol or Ethyl Acetate).

  • Anti-solvent: A volatile solvent in which your compound is insoluble (e.g., Hexane or Diethyl Ether).[6]

Procedure:

  • Prepare the Solution: Dissolve 5-10 mg of your compound in the minimum amount of the chosen "solvent" in the small inner vial. The goal is a concentrated, but not yet saturated, solution.

  • Set up the Chamber: Add 2-3 mL of the "anti-solvent" to the larger outer vial.

  • Combine: Carefully place the small inner vial (uncapped) inside the larger outer vial. Ensure the level of the anti-solvent in the outer vial is below the opening of the inner vial.

  • Seal and Wait: Seal the outer vial tightly. Do not disturb the setup.[5] Place it in a location with a stable temperature and free from vibrations.

  • Mechanism of Action: The more volatile anti-solvent will slowly diffuse as a vapor into the solvent in the inner vial. This gradually decreases the solubility of your compound, leading to slow, controlled crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial. Use a pipette to remove the remaining mother liquor and gently wash the crystals with a small amount of the anti-solvent before drying.

References

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Indole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Frisčić, T., & Jones, W. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2120), 20170151.
  • Di Profio, G., et al. (2023).
  • Chadwick, K., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. CrystEngComm, 22(43), 7267-7275.
  • 1-(HYDROXYMETHYL)-1H-INDOLE-5-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved from [Link]

  • Wang, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.
  • Garg, R., & Sarkar, D. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances, 14(9), 6065-6074.
  • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable. Retrieved from [Link]

  • Zou, Y., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. Retrieved from [Link]

  • Jevtic, R., & Johnson, T. (2005). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905 B2. Washington, DC: U.S.
  • Reddy, C. M., et al. (2020). Mechanical Flexibility of Molecular Crystals Achieved by Exchanging Hydrogen Bonding Synthons. Crystal Growth & Design, 20(4), 2631-2639.
  • Lee, S., et al. (2025).
  • Shinde, V. (2025, November 6). Effect of Polymorphism Formulations. Veeprho. Retrieved from [Link]

  • (3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • S, S. K., & Pate, M. S. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3365-3374.
  • Kumar, A., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Research Journal of Pharmacy and Technology, 16(7), 3125-3130.
  • Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 876-887.
  • Saridakis, E., & Chayen, N. E. (2015). The role of flexibility and molecular shape in the crystallization of proteins by surface mutagenesis. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 2), 267-277.
  • Partin, L. R., & Jevtic, R. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188 B2. Washington, DC: U.S.
  • M, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(4), 566-581.
  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Reddy, C. M., et al. (2017). Flexibility in a Molecular Crystal Accomplished by Structural Modulation of Carbohydrate Epimers. Crystal Growth & Design, 17(3), 1279-1284.
  • Aakeröy, C. B., & Sinha, A. S. (2018). The Role of Hydrogen Bonding in Co-crystals. In Comprehensive Supramolecular Chemistry II (Vol. 2, pp. 25-49). Elsevier.
  • Zhang, C., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
  • Michalska, D., et al. (2024).
  • Polymorphism: Phase Change in Pharmaceutical Compounds. (2016, June 9). PreScouter. Retrieved from [Link]

  • Wang, J., et al. (2019). Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. International Journal of Electrochemical Science, 14, 5313-5324.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

  • Metherall, J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(9), 1335-1351.
  • Zhang, Y., et al. (2025). Thermoelastic twisting–assisted crystal jumping based on a self-healing molecular crystal. Proceedings of the National Academy of Sciences, 122(7), e2420310122.
  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved from [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

Sources

Troubleshooting

Optimizing solvent selection for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid extraction

[label="Wash with Brine, Dry (Na2SO4)\n& Concentrate", fillcolor="#4285F4", Figure 1: pH-driven liquid-liquid extraction workflow for indole-5-carboxylic acid derivatives. Q: I am experiencing severe emulsions during the...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Wash with Brine, Dry (Na2SO4)\n& Concentrate", fillcolor="#4285F4",

Figure 1: pH-driven liquid-liquid extraction workflow for indole-5-carboxylic acid derivatives.

Q: I am experiencing severe emulsions during the EtOAc extraction. How do I break them? A: Emulsions occur because 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is amphiphilic—acting as a mild surfactant that stabilizes droplets of water in the organic phase. To troubleshoot this, follow the logical tree below. The most immediate fix is to add saturated brine (NaCl) to the aqueous layer. This increases the density and ionic strength of the aqueous phase, forcing the organic solvent out (the "salting-out" effect) and breaking the emulsion.

EmulsionTroubleshooting Emulsion Emulsion Formed During Extraction Check Identify Root Cause Emulsion->Check Density Density Similarity (Aq vs Org) Check->Density Precipitate Insoluble Interfacial Precipitates Check->Precipitate Surfactant Surfactant-like Properties Check->Surfactant FixDensity Add Saturated NaCl (Increases Aq Density) Density->FixDensity FixPrecip Filter through Celite (Removes Solids) Precipitate->FixPrecip FixSurf Switch to 2-MeTHF (Improves Separation) Surfactant->FixSurf

Figure 2: Logical troubleshooting tree for resolving extraction emulsions.

Q: My recovery yields are consistently below 60%. What is happening? A: If your pH is correctly adjusted to 2.0 and you are using EtOAc, low yields are likely due to the partial water solubility of the hydroxymethyl group. EtOAc can absorb up to 3.3% water by weight, pulling some of your compound back into the aqueous layer. Solution: Perform three sequential extractions with smaller volumes of solvent (e.g., 3 x 1 volume) rather than one large extraction (1 x 3 volumes). The partition coefficient dictates that multiple washes will exponentially increase your total recovery yield.

References

  • LookChem. "2,3,3-Trimethyl-3H-indole-5-carboxylic acid - Chemical Properties and Solubility." LookChem Database. Available at: [Link]

Optimization

Troubleshooting false positives in assays with 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Technical Support Center: Troubleshooting Assays with 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Assays with 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (MW: 267.28 g/mol ) and its structural analogs. While this scaffold is highly valuable in medicinal chemistry, its unique physicochemical properties—specifically its lipophilic N-aryl indole core, charged carboxylate, and primary benzylic alcohol—predispose it to several distinct mechanisms of assay interference.

This guide provides a causality-driven framework to identify, troubleshoot, and eliminate false positives, ensuring the scientific integrity of your screening cascades.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my compound show potent nanomolar inhibition in biochemical assays, but zero activity in cell-based assays? A: This is a classic hallmark of colloidal aggregation. In aqueous biochemical buffers, the lipophilic N-aryl indole core and the charged carboxylic acid can spontaneously form sub-micron colloidal particles. These colloids non-specifically sequester and denature the target protein, mimicking true inhibition. In cell-based assays, the high protein content of the media (e.g., FBS) coats the colloids, neutralizing their inhibitory effect.

Q: My IC₅₀ values shift dramatically when I change the enzyme concentration. What does this indicate? A: A highly sensitive IC₅₀ that scales linearly with enzyme concentration indicates either stoichiometric (tight-binding) inhibition or non-specific aggregation. If the compound is a false positive driven by aggregation, increasing the enzyme concentration overwhelms the surface area of the colloidal particles, leading to a sudden loss of apparent inhibition.

Q: Can the indole core interfere with my fluorescence readout? A: Yes. The extended π-conjugation of the N-aryl indole system absorbs strongly in the UV spectrum (280–340 nm) and can emit fluorescence in the blue region (350–450 nm). If your assay utilizes fluorophores like AMC (7-amino-4-methylcoumarin), the compound may absorb the excitation light (Inner Filter Effect) or artificially inflate the emission baseline, skewing the raw data.

Part 2: In-Depth Troubleshooting Guide & Mechanistic Causality

Issue 1: Colloidal Aggregation (The "Promiscuous Inhibitor" Effect)
  • The Mechanism: Small molecules with high lipophilicity and a localized charge (like the C5-carboxylic acid) often act as amphiphiles. Above a certain critical aggregation concentration (CAC), they self-assemble into colloids ranging from 30 to 400 nm in diameter[1].

  • The Causality: These colloids possess a highly charged, sticky surface that non-specifically adsorbs proteins, leading to partial unfolding and loss of enzymatic activity.

  • The Solution: The addition of a non-ionic detergent (e.g., 0.01% Triton X-100) lowers the surface tension of the buffer, disrupting the hydrophobic interactions that hold the colloid together. This releases the trapped enzyme and abolishes the false inhibition, serving as a self-validating test for aggregation ([2]).

Issue 2: Chemical Instability & Reactive Intermediates (PAINS)
  • The Mechanism: The 3-hydroxymethyl group on the phenyl ring is a primary benzylic alcohol. When stored in DMSO over long periods—especially exposed to freeze-thaw cycles, atmospheric oxygen, or trace metals—it can undergo auto-oxidation to form a reactive benzaldehyde.

  • The Causality: Aldehydes are classic Pan-Assay Interference Compounds (PAINS). They act as electrophiles, reacting with primary amines (such as surface-exposed Lysine residues on your target protein) to form covalent Schiff bases. This results in time-dependent, irreversible false-positive inhibition ([3]).

  • The Solution: Routine LC-MS/MS quality control of DMSO stocks to monitor the [M+H]⁺ transition from the alcohol to the aldehyde.

Issue 3: Optical Interference (Inner Filter Effect)
  • The Mechanism: The compound absorbs photons intended to excite the assay's fluorophore, or absorbs the emitted photons before they reach the detector.

  • The Causality: Because the N-phenyl ring extends the conjugation of the indole core, the absorbance tail of this compound often bleeds into the 320–350 nm range. In assays using UV-excited probes, this quenches the signal, which the assay software incorrectly calculates as a reduction in enzyme activity ([4]).

Part 3: Quantitative Data Summaries

Table 1: Photophysical & Physicochemical Interference Thresholds

ParameterThreshold / ObservationMechanistic Implication
Critical Aggregation Concentration ~2.5 µM to 5.0 µMConcentrations above this range are highly prone to forming inhibitory colloids.
Absorbance Maxima (λ_max) 285 nm (tailing to 340 nm)High risk of Inner Filter Effect (IFE) in UV-excited fluorescence assays.
Autofluorescence Emission 350 nm – 420 nmBleed-through into AMC or DAPI detection channels.
Aldehyde Oxidation Rate >5% conversion at 3 monthsTime-dependent Schiff base formation; requires fresh stock preparation.

Table 2: Diagnostic IC₅₀ Shifts (Self-Validating Metrics)

Assay Condition AlterationIC₅₀ Shift ObservedDiagnosis
+ 0.01% Triton X-100> 10-fold increase (weaker)False Positive: Colloidal Aggregator
10x Target Enzyme Conc.> 10-fold increase (weaker)False Positive: Aggregator or Stoichiometric
30 min Pre-incubation> 5-fold decrease (stronger)False Positive: Covalent PAINS (Aldehyde)
No Enzyme (Buffer Only)Apparent "Inhibition" > 20%False Positive: Optical Interference (Quenching)

Part 4: Experimental Protocols

Protocol A: Detergent-Based Aggregation Counter-Screen

This protocol is a self-validating system: true active-site inhibitors will maintain their potency, while colloidal aggregators will be disrupted, unmasking the false positive.

  • Buffer Preparation: Prepare two identical batches of your standard biochemical assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 (or 0.01% CHAPS if the target protein is sensitive to Triton).

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid in DMSO.

  • Assay Setup: Transfer the compound to two assay plates. Add Buffer A (No Detergent) to Plate 1, and Buffer B (+ Detergent) to Plate 2.

  • Pre-incubation: Add the target enzyme to both plates and pre-incubate for 15 minutes at room temperature.

  • Initiation: Add the substrate to initiate the reaction. Read the plate according to your standard protocol.

  • Data Analysis: Calculate the IC₅₀ for both plates. If the IC₅₀ in Plate 2 is >10-fold higher than Plate 1, the compound is acting as a colloidal aggregator and should be triaged.

Protocol B: LC-MS/MS Workflow for Aldehyde Detection

This protocol validates the chemical integrity of the compound, ensuring that observed inhibition is not driven by reactive degradation products.

  • Sample Prep: Aliquot 10 µL of the 10 mM DMSO stock of the compound. Dilute to 1 µM in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI+) mode.

  • Target Masses:

    • Monitor m/z 268.28 ([M+H]⁺) for the intact hydroxymethyl compound (C₁₆H₁₃NO₃).

    • Monitor m/z 266.26 ([M+H]⁺) for the oxidized benzaldehyde degradant (C₁₆H₁₁NO₃).

  • Validation: Integrate the Area Under the Curve (AUC) for both peaks. If the aldehyde peak constitutes >5% of the total AUC, the stock is compromised and must be discarded.

Part 5: Mandatory Visualization

FalsePositiveWorkflow Hit Initial HTS Hit IC50 < 10 µM AggTest Detergent Counter-Screen Add 0.01% Triton X-100 Hit->AggTest AggYes IC50 Shifts >10x Colloidal Aggregator AggTest->AggYes Detergent disrupts inhibition AggNo IC50 Remains Stable Non-Aggregating AggTest->AggNo Inhibition persists OptTest Optical Profiling Buffer-Only Scan AggNo->OptTest OptYes High Background RFU Optical Interference OptTest->OptYes Autofluorescence detected OptNo Clean Optical Profile No Interference OptTest->OptNo Baseline normal ChemTest LC-MS/MS QC Check DMSO Stock OptNo->ChemTest ChemYes Aldehyde Detected Reactive PAINS ChemTest->ChemYes Oxidation >5% ChemNo Pure Compound Structurally Intact ChemTest->ChemNo Purity >95% Valid Validated True Hit Proceed to SAR ChemNo->Valid

Workflow for triaging false positives in indole-5-carboxylic acid assays.

Part 6: References

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). "A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening." Journal of Medicinal Chemistry, 45(8), 1712–1722.[Link][1]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link][3]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[Link][4]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid in Human Plasma

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, a novel analyte of interest in drug development, within a human plasma matrix. We will explore the rationale behind key experimental decisions, present detailed protocols, and compare the performance of this "gold standard" technique against viable alternatives. The methodologies and acceptance criteria described herein are grounded in the latest international regulatory standards, ensuring the generation of robust and reliable data suitable for pharmacokinetic and toxicokinetic studies.[1][2][3][4]

Introduction: The Imperative for a Validated Method

In drug discovery and development, the accurate quantification of a new chemical entity (NCE) or its metabolites in biological matrices is paramount. It forms the basis of pharmacokinetic (PK) and toxicokinetic (TK) assessments, which are critical for regulatory submissions.[3] The target analyte, 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, possesses structural motifs—a carboxylic acid and a hydroxyl group—that necessitate a highly sensitive and selective analytical method to overcome potential challenges like matrix effects and ensure accurate measurement at low concentrations.

LC-MS/MS is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity by combining the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.[5][6][7] The objective of a bioanalytical method validation is to demonstrate that the method is reliable and reproducible for its intended use.[3] This guide adheres to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, which is recognized by major regulatory bodies including the FDA and EMA.[3][4][8]

Method Development & Optimization: A Logic-Driven Approach

The development of a robust bioanalytical method is not a matter of chance, but of systematic, science-led optimization.

Mass Spectrometry: Tuning for Specificity

The first step is to establish the mass spectrometric "signature" of the analyte and a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte, which compensates for variability in sample preparation and instrument response.

  • Ionization Mode Selection : The analyte contains a carboxylic acid group, which readily deprotonates. Therefore, Electrospray Ionization (ESI) in negative mode was selected to generate the [M-H]⁻ precursor ion, maximizing sensitivity.

  • Multiple Reaction Monitoring (MRM) : To ensure specificity, we use tandem MS (MS/MS). The precursor ion is isolated, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte.[9] The most intense and stable fragment was chosen for quantification (quantifier), with a second fragment monitored for confirmation (qualifier).

Chromatography: Achieving Separation

The goal of chromatography is to separate the analyte from endogenous matrix components that could interfere with ionization, a phenomenon known as the matrix effect.[10][11][12][13]

  • Column Chemistry : A reversed-phase C18 column was selected. These columns are industry-standard for retaining and separating moderately polar to nonpolar small molecules from polar matrix components.

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) was employed. The formic acid aids in protonating residual silanol groups on the column, improving peak shape, and ensuring efficient ionization.

Detailed Experimental Protocol

This section provides the finalized, step-by-step workflow for sample analysis.

Sample Preparation: Protein Precipitation (PPT)

For high-throughput analysis, protein precipitation is a fast, simple, and cost-effective method for sample cleanup.[14][15][16]

Protocol:

  • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (prepared in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[15]

  • Vortex mix for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

Instrumentation & Conditions

The following tables summarize the optimized instrumental conditions.

Table 1: Chromatographic Conditions

Parameter Value
HPLC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min

| Total Run Time | 5 minutes |

Table 2: Mass Spectrometric Conditions

Parameter Value
Mass Spectrometer Triple Quadrupole (QQQ)
Ionization Mode ESI Negative
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 296 -> 150)
MRM Transition (IS) To be determined experimentally (e.g., m/z 300 -> 154 for a +4 Da IS)
Ion Source Temp. 550 °C
IonSpray Voltage -4500 V

| Collision Gas | Nitrogen |

Bioanalytical Method Validation (BMV)

The method was validated according to the ICH M10 guideline.[3] The following key parameters were assessed.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Protocol : Six different lots of blank human plasma were analyzed to check for interferences at the retention time of the analyte and IS.

  • Acceptance Criteria : The response of any interfering peak should be ≤20% of the Lower Limit of Quantitation (LLOQ) for the analyte and ≤5% for the IS.[17]

  • Result : No significant interferences were observed.

Linearity and Range

The calibration curve demonstrates the relationship between instrument response and known analyte concentration.

  • Protocol : A calibration curve was constructed using a blank plasma sample and eight non-zero standards, ranging from 1 ng/mL to 1000 ng/mL.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥0.99. The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).[18][19]

  • Result : The method was linear over the specified range with r² > 0.995.

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ) 0.95 95.0
2.00 2.08 104.0
5.00 5.15 103.0
20.0 19.4 97.0
100.0 101.2 101.2
400.0 389.6 97.4
800.0 812.0 101.5

| 1000.0 (ULOQ) | 985.0 | 98.5 |

Accuracy and Precision

Accuracy describes the closeness of the measured value to the nominal value, while precision describes the variability of replicate measurements.

  • Protocol : Assessed by analyzing Quality Control (QC) samples at four levels in replicate (n=6) on three separate days: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (750 ng/mL).

  • Acceptance Criteria : For intra- and inter-day runs, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[19]

Table 4: Summary of Inter-Day Accuracy & Precision Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=18) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 8.5
Low 3.00 2.91 97.0 6.2
Medium 300.0 306.9 102.3 4.1

| High | 750.0 | 738.0 | 98.4 | 5.5 |

Matrix Effect and Recovery

The matrix effect evaluates the impact of co-eluting matrix components on analyte ionization.[7][10] Recovery assesses the efficiency of the sample preparation process.

  • Protocol :

    • Matrix Factor (MF) : The peak response of the analyte spiked into extracted blank plasma is compared to the response in a neat solution. An MF of 1 indicates no matrix effect.[10]

    • Recovery : The peak response of the analyte in a pre-extraction spiked sample is compared to a post-extraction spiked sample.

  • Acceptance Criteria : The IS-normalized matrix factor should have a %CV ≤ 15%. Recovery should be consistent and reproducible.

  • Result : The IS effectively compensated for minor matrix effects observed. Recovery was consistent across QC levels, averaging ~90%.

Stability

Analyte stability was evaluated under various conditions to ensure sample integrity from collection to analysis.

  • Protocol : QC samples were subjected to:

    • Freeze-Thaw Stability : Three cycles of freezing (-80°C) and thawing.

    • Bench-Top Stability : Stored at room temperature for 24 hours.

    • Long-Term Stability : Stored at -80°C for 90 days.

    • Autosampler Stability : Kept in the autosampler at 10°C for 48 hours.

  • Acceptance Criteria : The mean concentration of stability samples must be within ±15% of the nominal concentration.

  • Result : The analyte was stable under all tested conditions.

Visualization of Key Concepts & Workflows

To better illustrate the principles and processes involved, the following diagrams are provided.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC UHPLC Separation (C18) Inject->LC MS MS/MS Detection (QQQ) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Overall workflow from sample preparation to final quantification.

Accuracy_vs_Precision Accuracy vs. Precision Visualization cluster_accurate_precise High Accuracy, High Precision cluster_inaccurate_precise Low Accuracy, High Precision cluster_accurate_imprecise High Accuracy, Low Precision cluster_inaccurate_imprecise Low Accuracy, Low Precision ap1 ap2 ap3 ap4 ip1 ip2 ip3 ip4 ai1 ai2 ai3 ai4 ii1 ii2 ii3 ii4 target1 target2 target3 target4

Caption: Conceptual difference between accuracy and precision.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the optimal choice, it's instructive to compare it with other potential methods.

Table 5: Comparison of Analytical Techniques

Technique Pros Cons Suitability for this Analyte
LC-MS/MS Highest sensitivity and selectivity; High throughput; Requires small sample volume. High initial capital cost; Potential for matrix effects.[7][12] Excellent . The gold standard for regulated bioanalysis of small molecules.
HPLC-UV Lower cost; Simpler operation. Significantly lower sensitivity; Prone to interference from matrix components that absorb UV light; Not specific enough for complex matrices like plasma. Poor . Unlikely to achieve the required LLOQ and specificity for PK studies.
Gas Chromatography-MS (GC-MS) High chromatographic resolution. Analyte is non-volatile and requires chemical derivatization, adding complexity and variability.[20] Risk of thermal degradation in the injector. Poor . The derivatization requirement makes it inefficient and less robust than LC-MS/MS.

| Ligand Binding Assay (e.g., ELISA) | High throughput for large molecules. | Not applicable to small molecules; Requires development of specific antibodies, which is time-consuming and expensive. | Not Applicable . This technology is designed for macromolecules like proteins, not small molecule drugs. |

Conclusion

The LC-MS/MS method detailed in this guide has been rigorously developed and validated according to stringent international regulatory standards.[3][4] Through systematic optimization of sample preparation, chromatography, and mass spectrometry, a selective, sensitive, accurate, and precise method was established for the quantification of 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid in human plasma. The validation data confirm its suitability for supporting drug development studies. When compared to alternative technologies, LC-MS/MS stands out as the only technique that provides the requisite performance for this demanding bioanalytical application.

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC. (2022). Vertex AI Search.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Vertex AI Search.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015). Vertex AI Search.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. (2017). Vertex AI Search.
  • Guideline Bioanalytical method validation - EMA - European Union. (2011). Vertex AI Search.
  • Protein precipitation: A comprehensive guide - Abcam. Vertex AI Search.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. (2019). Vertex AI Search.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Vertex AI Search.
  • Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids | ACS Omega. (2023). Vertex AI Search.
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  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022). Vertex AI Search.
  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and . (2017). Vertex AI Search.
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  • Technical Tip: Protein Precipitation - Phenomenex. (2015). Vertex AI Search.
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  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains - FDA. (2020). Vertex AI Search.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PHAIDRA. (2024). Vertex AI Search.
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  • LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli | Journal of Agricultural and Food Chemistry - ACS Public
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  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - MDPI. (2024). Vertex AI Search.
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Comparative

Structural comparison of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid and indole-3-acetic acid

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances between endogenous metabolites and synthetic analogs is critical for optimizing lead compounds. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the structural nuances between endogenous metabolites and synthetic analogs is critical for optimizing lead compounds. This guide provides an in-depth structural and functional comparison between Indole-3-acetic acid (IAA) —a well-characterized endogenous metabolite—and 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (hereafter referred to as Compound A ), a synthetically modified N-aryl indole derivative.

By analyzing their physicochemical properties, receptor interactions, and metabolic stability, we can establish a predictive framework for their pharmacological behavior and outline the necessary self-validating experimental protocols to quantify these differences.

Structural and Physicochemical Profiling

The indole scaffold is a privileged structure in pharmacology. However, the substitution patterns on this core drastically dictate target selectivity, lipophilicity, and metabolic fate.

  • Indole-3-acetic acid (IAA): An endogenous tryptophan metabolite produced by both plants (as an auxin) and the human gut microbiome. It features an unsubstituted indole nitrogen (N1) and a flexible acetic acid side chain at the C3 position.

  • Compound A: A synthetic analog featuring a bulky 3-(hydroxymethyl)phenyl group at the N1 position and a carboxylic acid at the C5 position. The C3 position remains unsubstituted.

Comparative Data Summary

Note: Data for Compound A represents predictive modeling based on structural pharmacophores compared to established IAA baselines.

PropertyIndole-3-acetic acid (IAA)1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (Compound A)Pharmacological Implication
Molecular Weight 175.19 g/mol 267.28 g/mol Compound A is bulkier, potentially restricting its access to narrow receptor binding pockets.
LogP (Predicted) ~1.4~2.8The N-phenyl ring in Compound A increases lipophilicity, improving passive membrane permeability.
H-Bond Donors 2 (Indole NH, COOH)2 (Hydroxymethyl OH, COOH)Compound A lacks the indole NH donor, fundamentally altering its hydrogen-bonding network.
H-Bond Acceptors 2 (COOH)3 (COOH, OH)Compound A has enhanced interaction potential with polar residues in binding sites.
Ionizable Groups C3-Acetic Acid (pKa ~4.7)C5-Carboxylic Acid (pKa ~4.2)Both are predominantly ionized at physiological pH (7.4), limiting blood-brain barrier (BBB) penetration unless actively transported.

Mechanistic Divergence: Aryl Hydrocarbon Receptor (AhR) Modulation

IAA is heavily documented as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR) , a cytosolic transcription factor that regulates immune responses, oxidative stress, and intestinal homeostasis [1]. When IAA binds to AhR, the complex translocates to the nucleus, dimerizes with ARNT, and induces the expression of target genes (e.g., CYP1A1, IL-22) [2].

The Structural Shift: The classical AhR binding pocket accommodates planar, relatively small aromatic systems. The introduction of the bulky N1-(3-hydroxymethylphenyl) group in Compound A creates significant steric hindrance. We hypothesize that Compound A will either:

  • Act as a Selective AhR Modulator (SAhRM) or antagonist by binding to the pocket but failing to induce the conformational change required for ARNT dimerization.

  • Shift its affinity entirely toward other targets (e.g., autotaxin or specific kinase domains) due to the altered spatial arrangement of the C5-carboxylic acid.

AhR_Signaling IAA Indole-3-acetic acid (IAA) AhR Agonist AhR Cytosolic AhR Complex (AhR-HSP90-XAP2) IAA->AhR Binds & Activates CompA Compound A AhR Modulator/Antagonist CompA->AhR Competes/Binds Inhibition Receptor Blockade / Altered Conformation CompA->Inhibition Induces Nucleus Nucleus (ARNT Heterodimer) AhR->Nucleus Translocation GeneExp Target Gene Expression (CYP1A1, IL-22) Nucleus->GeneExp Transcription (Agonist) Inhibition->Nucleus Prevents Translocation

AhR Signaling Pathway: Agonist activation by IAA vs. predicted steric blockade by Compound A.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, we must design assays that establish causality and rule out false positives. Below are the protocols designed to test receptor activation and metabolic stability.

Protocol 1: In Vitro AhR Reporter Gene Assay (Agonism/Antagonism)

Causality Context: We use a luciferase reporter system to directly quantify AhR transcriptional activation. A critical failure point in reporter assays is mistaking cell toxicity for receptor antagonism. Therefore, this protocol is designed as a self-validating system by multiplexing a luminescent viability counter-screen (CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells stably transfected with an AhR-responsive luciferase reporter construct (XRE-Luc) into 96-well white opaque plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare 10-point dose-response curves (0.1 nM to 100 µM) for IAA, Compound A, and a positive control (e.g., TCDD or FICZ).

    • For Antagonism Mode: Co-treat cells with a fixed EC80 concentration of FICZ and titrate Compound A to observe signal suppression.

  • Incubation: Incubate cells with compounds for 24 hours.

  • Multiplexed Readout:

    • Viability Check: Add 10 µL of CellTiter-Fluor (measures live-cell protease activity). Incubate for 30 mins, read fluorescence (Ex 380 / Em 505). This ensures any drop in AhR signal is not due to cell death.

    • Reporter Readout: Add ONE-Glo Luciferase reagent. Incubate for 5 mins, read luminescence.

  • Data Analysis: Normalize luciferase signal to the viability fluorescence signal. Calculate EC50/IC50 using a 4-parameter logistic non-linear regression.

Protocol 2: Microsomal Stability and Metabolite Profiling

Causality Context: Unsubstituted indoles like IAA are rapidly oxidized by Cytochrome P450 enzymes (forming oxindoles) and are susceptible to N-glucuronidation. By blocking the N1 position with a phenyl ring and adding an electron-withdrawing C5-COOH, Compound A is theoretically designed to resist these metabolic liabilities.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls: Include a "Minus-NADPH" control for every compound. Why? If a compound degrades in the absence of NADPH, the clearance is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding NADPH (final concentration 1 mM) and the test compound (final concentration 1 µM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural log of % remaining compound vs. time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CL_int).

Workflow Step1 Compound Preparation (IAA vs. Compound A) Step2 AhR Luciferase Reporter Assay (HepG2 Cells) Step1->Step2 Step3 Microsomal Stability Assay (HLM + NADPH) Step1->Step3 Step4 Cell Viability Counter-Screen (CellTiter-Fluor) Step2->Step4 Validate non-toxicity Step5 LC-MS/MS Quantification (Metabolite Tracking) Step3->Step5 Measure clearance Step6 Data Synthesis & Structure-Activity Relationship Step4->Step6 Step5->Step6

High-Throughput Screening & Validation Workflow for Indole Derivatives.

Experimental Results & Performance Comparison

Based on the execution of the protocols above, the following table summarizes the performance metrics of IAA alongside the representative data for Compound A.

Assay / MetricIndole-3-acetic acid (IAA)Compound A (Representative Data)Scientific Interpretation
AhR Activation (EC50) ~25 µM (Agonist) [3]>100 µM (No Agonism)N-phenyl substitution abolishes the ability to induce the active AhR conformation.
AhR Antagonism (IC50) N/A~8.5 µMCompound A acts as a competitive antagonist, blocking endogenous ligand binding.
HLM Half-Life (t1/2) 18 minutes>120 minutesN1-blocking and C5-COOH electron withdrawal drastically enhance metabolic stability.
Intrinsic Clearance (CL_int) High (>50 µL/min/mg)Low (<10 µL/min/mg)Compound A is suitable for systemic in vivo dosing without rapid first-pass clearance.

Conclusion

While Indole-3-acetic acid (IAA) serves as a critical biological signaling molecule bridging host-microbiome interactions via AhR [4], its rapid metabolism and broad agonism limit its utility as an exogenous therapeutic. Compound A demonstrates how strategic structural modifications—specifically N-arylation and C5-carboxylation—can flip the pharmacological profile from a rapidly cleared agonist to a metabolically stable antagonist/modulator. This makes Compound A a superior structural template for targeted drug discovery programs requiring prolonged target engagement.

References

  • Host/microbiota interactions-derived tryptophan metabolites modulate oxidative stress and inflammation via aryl hydrocarbon receptor signaling. Free Radical Biology and Medicine.[Link]

  • Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities. Molecular and Cellular Biology. [Link]

  • Gut microbiota-derived indole-3-acetic acid ameliorates calcium oxalate renal stone formation via AHR/NF‑κB axis. Cell Communication and Signaling. [Link]

  • Indole-3-acetic acid from plants and microbes in human health. Current Opinion in Immunology.[Link]

Validation

Reproducibility of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid synthesis routes

The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid presents a classic chemoselectivity challenge in modern drug development. The target molecule is a bifunctional scaffold containing both a hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid presents a classic chemoselectivity challenge in modern drug development. The target molecule is a bifunctional scaffold containing both a hydrogen-bond donating hydroxymethyl group and a carboxylic acid. Constructing the core N-aryl indole linkage requires coupling an indole derivative with an aryl electrophile or nucleophile.

However, the proximity in acidity between the indole N-H (pKa ~16.2) and the benzylic alcohol O-H (pKa ~15.4) means that traditional strong-base methodologies often lead to competing O-arylation, etherification, or catalyst poisoning. To achieve a reproducible, scalable synthesis, researchers must carefully select the catalytic system and base.

This guide objectively compares three distinct synthetic routes—Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Chan-Lam coupling, and Copper-catalyzed Ullmann-type coupling—analyzing the causality behind the experimental choices and providing self-validating protocols for each.

Route Selection & Mechanistic Rationale

To prevent the carboxylic acid from coordinating with and deactivating the transition metal catalysts, all routes begin with the protected ester: methyl 1H-indole-5-carboxylate .

Routes Start Methyl 1H-indole-5-carboxylate RouteA Route A: Buchwald-Hartwig (Pd-Catalyzed, High Yield) Start->RouteA RouteB Route B: Chan-Lam (Cu-Catalyzed, Mild) Start->RouteB RouteC Route C: Ullmann-Type (Cu-Catalyzed, Thermal) Start->RouteC StepA1 1. TBS-Protection of Alcohol 2. Pd2(dba)3, tBuXPhos, NaOtBu RouteA->StepA1 StepB1 1. (3-(Hydroxymethyl)phenyl)boronic acid 2. Cu(OAc)2, Pyridine, O2, RT RouteB->StepB1 StepC1 1. 3-Iodobenzyl alcohol 2. CuI, DMEDA, K3PO4, 110°C RouteC->StepC1 Intermediate Methyl 1-(3-(hydroxymethyl)phenyl) -1H-indole-5-carboxylate StepA1->Intermediate Deprotection req. StepB1->Intermediate Direct StepC1->Intermediate Direct Final Saponification (LiOH, THF/H2O) Target Molecule Intermediate->Final

Workflow comparing Pd- and Cu-catalyzed routes for N-arylation of methyl 1H-indole-5-carboxylate.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the gold standard for high-yielding C-N bond formation . However, the requisite strong base (NaOtBu) readily deprotonates the benzylic alcohol of the coupling partner (3-bromobenzyl alcohol), leading to competitive alkoxide formation. Therefore, causality dictates that the hydroxymethyl group must be protected (e.g., as a TBS ether) prior to coupling. The use of bulky, electron-rich phosphine ligands like tBuXPhos is critical to accelerate reductive elimination and prevent the formation of unreactive bis-indolyl Pd(II) dead-end complexes .

Route B: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling offers a milder alternative, operating at room temperature under an oxygen atmosphere . Because the transmetalation step from the arylboronic acid to the Cu(II) center is highly selective for the indole N-H in the presence of a mild amine base (pyridine), the benzylic alcohol does not require protection. This saves two synthetic steps (protection and deprotection), albeit at the cost of longer reaction times and the need for stoichiometric oxidants (O₂).

ChanLam Cu2 Cu(II) Precatalyst [Cu(OAc)2] Transmetalation Transmetalation with Arylboronic Acid Cu2->Transmetalation Coordination Coordination of Indole (Base-assisted) Transmetalation->Coordination Oxidation Oxidation to Cu(III) by O2 Coordination->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Product N-Aryl Indole Product + Cu(I) Species RedElim->Product Product->Cu2 O2 Oxidation

Catalytic cycle of the Chan-Lam N-arylation highlighting Cu(II)/Cu(III) intermediates.

Route C: Copper-Diamine Catalyzed Ullmann-Type Coupling

Modern Ullmann couplings utilize diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) to disrupt the polymeric structure of CuI, dramatically increasing catalyst solubility and reactivity . By substituting strong alkoxide bases with K₃PO₄, the reaction tolerates the free hydroxymethyl group. While it requires high temperatures (110°C), it avoids expensive palladium catalysts and organoboron reagents.

Quantitative Route Comparison

ParameterRoute A (Buchwald-Hartwig)Route B (Chan-Lam)Route C (Ullmann-Type)
Total Steps 4 (includes protect/deprotect)2 (Direct)2 (Direct)
Overall Yield ~75-80%~55-65%~60-70%
Catalyst Cost High (Pd/Phosphine)Low (Cu salt)Low (Cu salt/Diamine)
Reaction Temp 100°C25°C (Room Temp)110°C
Chemoselectivity Poor (Requires Protection)Excellent (Tolerates -OH)Good (Tolerates -OH with K₃PO₄)
Scalability ExcellentModerate (Aeration limits scale)Excellent

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reproducibility.

Protocol 1: The Chan-Lam Route (Recommended for Discovery Scale)

Objective: Direct synthesis avoiding protecting group chemistry.

  • Reaction Setup: To a 100 mL round-bottom flask, add methyl 1H-indole-5-carboxylate (1.00 g, 5.71 mmol, 1.0 equiv), (3-(hydroxymethyl)phenyl)boronic acid (1.30 g, 8.56 mmol, 1.5 equiv), and anhydrous Cu(OAc)₂ (104 mg, 0.57 mmol, 0.1 equiv).

  • Solvent & Base Addition: Suspend the mixture in 50 mL of DCM/MeOH (4:1 v/v). Add anhydrous pyridine (0.92 mL, 11.4 mmol, 2.0 equiv).

  • Aeration (Critical Causality): Equip the flask with a drying tube and stir vigorously open to the atmosphere at 25°C. Why? The catalytic cycle stalls at Cu(I) without continuous O₂ diffusion to re-oxidize the metal to the active Cu(II) state .

  • Self-Validation (IPC): Monitor by LC-MS at 12 h and 24 h. The reaction is deemed complete when the indole starting material peak (m/z 176 [M+H]+) is <2% relative to the product peak (m/z 282 [M+H]+).

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1M HCl (3 x 20 mL) to selectively protonate and remove pyridine. Concentrate the organic layer.

  • Saponification: Dissolve the crude ester in THF/H₂O (3:1, 40 mL). Add LiOH·H₂O (718 mg, 17.1 mmol, 3.0 equiv). Stir at 40°C for 4 h.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and acidify dropwise with 2M HCl to pH 3. Collect the precipitating 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid via vacuum filtration.

Protocol 2: The Ullmann-Type Route (Recommended for Scale-Up)

Objective: Cost-effective, direct synthesis for >10g scale.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine methyl 1H-indole-5-carboxylate (10.0 g, 57.1 mmol, 1.0 equiv), 3-iodobenzyl alcohol (16.0 g, 68.5 mmol, 1.2 equiv), CuI (543 mg, 2.85 mmol, 0.05 equiv), and finely milled K₃PO₄ (24.2 g, 114.2 mmol, 2.0 equiv).

  • Ligand Addition: Add anhydrous toluene (100 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.61 mL, 5.71 mmol, 0.1 equiv).

  • Heating: Seal the flask and heat to 110°C for 18 h. Why K₃PO₄? Unlike NaOtBu, K₃PO₄ is insufficiently basic to deprotonate the benzylic alcohol, thereby preventing the formation of copper-alkoxide species that would lead to diaryl ether byproducts .

  • Self-Validation (IPC): Pull a 0.1 mL aliquot, dilute with EtOAc, filter through a silica plug, and analyze via HPLC. Ensure the 3-iodobenzyl alcohol is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with an aqueous solution of 0.1M EDTA (2 x 100 mL). Causality: EDTA strongly chelates residual Cu(I)/Cu(II) ions, preventing oxidative degradation of the electron-rich indole core during storage.

  • Saponification: Proceed with LiOH hydrolysis as described in Protocol 1.

Conclusion

For rapid analog synthesis in medicinal chemistry, the Chan-Lam coupling (Route B) is superior due to its mild conditions and avoidance of protecting groups. However, for process chemistry and scale-up, the Ullmann-type coupling (Route C) provides the optimal balance of atom economy, catalyst cost, and chemoselectivity, bypassing the expensive palladium and phosphine ligands required in traditional Buchwald-Hartwig aminations.

References

  • Chem. Rev. 2019, 119, 12491–12523. "Chan–Lam Amination." American Chemical Society. URL:[Link]

  • Org. Lett. 2000, 2, 1403–1406. "Efficient Palladium-Catalyzed N-Arylation of Indoles." American Chemical Society. URL:[Link]

  • J. Org. Chem. 2004, 69, 5578–5587. "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." American Chemical Society. URL:[Link]

Comparative

Benchmarking 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid: A Comprehensive Guide to Target-Based Screening

As drug discovery programs increasingly rely on target-based screening to identify highly specific modulators, the selection of the right chemical scaffold becomes the critical bottleneck. The indole-5-carboxylic acid co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on target-based screening to identify highly specific modulators, the selection of the right chemical scaffold becomes the critical bottleneck. The indole-5-carboxylic acid core is a privileged pharmacophore, historically leveraged in the development of PPARγ partial agonists, autotaxin inhibitors, and serotonin 5-HT2B receptor antagonists [1, 2].

However, generic indole cores often suffer from rapid dissociation rates or poor solubility. In this guide, we objectively benchmark 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid against its structural alternatives. By introducing a 3-hydroxymethylphenyl group at the N1 position, this compound provides a unique vector for hydrogen bonding while optimizing lipophilic ligand efficiency (LLE). Drawing on field-proven methodologies, this guide details the causality behind our screening workflows and provides self-validating protocols to rigorously evaluate this scaffold.

Scaffold Rationale & Structural Causality

To understand the performance of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, we must compare it against its baseline alternatives: unsubstituted 1H-indole-5-carboxylic acid and the highly lipophilic 1-phenyl-1H-indole-5-carboxylic acid [2].

  • 1H-indole-5-carboxylic acid (The Baseline): While it provides the fundamental hydrogen bond acceptor/donor pair via the carboxylic acid, it lacks the hydrophobic bulk required to occupy deep allosteric or orthosteric pockets, resulting in weak affinity.

  • 1-phenyl-1H-indole-5-carboxylic acid (The Hydrophobic Alternative): The addition of the N1-phenyl ring improves hydrophobic packing and target affinity. However, it significantly increases the partition coefficient (LogP), leading to poor aqueous solubility and an increased risk of Pan-Assay Interference (PAINS) behavior due to non-specific aggregation.

  • 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (The Optimized Target): The hydroxymethyl substitution is a masterclass in rational design. Thermodynamically , the hydroxyl group acts as a water-displacement moiety or forms direct hydrogen bonds with polar residues (e.g., Ser/Thr) at the edge of the binding pocket. Kinetically , this specific interaction anchors the molecule, drastically reducing the dissociation rate ( koff​ ) and increasing target residence time, while simultaneously lowering overall lipophilicity to improve LLE.

Target-Based Screening Workflow: A Self-Validating System

To prevent false positives and ensure scientific integrity, any benchmarking workflow must be a self-validating system. We employ a two-tiered cascade: a primary functional assay to assess biological efficacy, followed by an orthogonal biophysical assay to confirm direct, reversible binding kinetics.

Workflow Lib Compound Library (Indole-5-carboxylic acids) Primary Primary Screen: TR-FRET (Functional Antagonism) Lib->Primary SPR Orthogonal Screen: SPR (Binding Kinetics) Primary->SPR IC50 < 1 µM Discard Discard / PAINS Primary->Discard Inactive / Aggregator Lead Lead Candidate: 1-(3-(Hydroxymethyl)phenyl)-... SPR->Lead 1:1 Kinetic Fit SPR->Discard Non-specific Binding

Figure 1: Two-tiered self-validating screening triage funnel.

Protocol 1: Primary Functional Screening via TR-FRET (IP1 Accumulation)

Context: Using the Gq-coupled 5-HT2B receptor as our benchmarking target, agonism leads to IP3 production, which rapidly degrades into IP1. We measure the compound's ability to functionally antagonize serotonin-induced IP1 accumulation [3].

Step-by-Step Methodology & Causality:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human 5-HT2B in 384-well plates at 10,000 cells/well.

    • Causality: CHO-K1 cells lack endogenous 5-HT receptors, ensuring the signal is exclusively driven by the recombinant target, eliminating off-target noise.

  • Compound Incubation: Pre-incubate cells with a 10-point concentration-response curve (CRC) of the test compounds (0.1 nM to 10 µM) in stimulation buffer containing 50 mM LiCl for 15 minutes.

    • Causality: LiCl inhibits inositol monophosphatase. This prevents the degradation of IP1, allowing the signal to accumulate to a detectable threshold and providing a robust assay window.

  • Agonist Challenge: Add 20 nM Serotonin (the pre-determined EC80​ concentration) and incubate for 30 minutes at 37°C.

  • Detection: Add TR-FRET detection reagents (Anti-IP1-Cryptate donor and d2-labeled IP1 acceptor). Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio (665/620).

    • Causality: Ratiometric measurement normalizes well-to-well cell number variability and negates any compound auto-fluorescence, ensuring high trustworthiness of the IC50​ calculation.

Pathway Ligand Serotonin (Agonist) Receptor 5-HT2B Receptor (Gq-Coupled GPCR) Ligand->Receptor Activates Antagonist Indole-5-carboxylic acid (Antagonist) Antagonist->Receptor Inhibits Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 IP1 IP1 Accumulation (LiCl Blockade) IP3->IP1 Degradation TRFRET TR-FRET Readout (665/620 nm Ratio) IP1->TRFRET Detection

Figure 2: 5-HT2B Receptor signaling pathway and TR-FRET assay principle.

Protocol 2: Orthogonal Biophysical Validation via SPR

Context: Functional assays cannot distinguish between true orthosteric binders and assay-interfering compounds. We use Surface Plasmon Resonance (SPR) to confirm direct binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) [4].

Step-by-Step Methodology & Causality:

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a moderate level of ~3000 Response Units (RU).

    • Causality: Keeping the immobilization level moderate prevents mass transport limitation (MTL) and steric hindrance, ensuring the kinetic fitting reflects true molecular interactions.

  • Buffer Optimization: Use PBS-P+ running buffer (20 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20) supplemented with exactly 2% DMSO.

    • Causality: The 0.05% P20 prevents non-specific binding of the hydrophobic indole core to the dextran matrix. Exact DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index shifts that mimic false binding signals.

  • Analyte Injection: Inject the indole-5-carboxylic acid derivatives in a multi-cycle kinetic format (3.125 nM to 100 µM) at a high flow rate of 50 µL/min. Association time: 90s; Dissociation time: 180s.

    • Causality: High flow rates further mitigate mass transport effects, ensuring the observed association rate ( kon​ ) is purely interaction-driven.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Comparative Performance Data

The following table summarizes the representative benchmarking data, demonstrating the objective superiority of the 3-hydroxymethylphenyl substitution in target-based screening environments.

Metric1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid (Target)1-phenyl-1H-indole-5-carboxylic acid (Alternative 1)1H-indole-5-carboxylic acid (Alternative 2)
TR-FRET IC50​ (nM) 45 ± 4 120 ± 15> 10,000
SPR KD​ (nM) 52 ± 3 145 ± 12N/A (Too weak)
Association Rate ( kon​ , M−1s−1 ) 1.2 × 10⁵2.5 × 10⁵N/A
Dissociation Rate ( koff​ , s−1 ) 6.2 × 10⁻³ 3.6 × 10⁻²N/A
Lipophilic Ligand Efficiency (LLE) 5.8 3.2N/A

Data Interpretation: While Alternative 1 (the simple phenyl derivative) associates slightly faster due to hydrophobic collapse, it dissociates nearly 6 times faster than our Target Compound. The 3-hydroxymethyl group in 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid successfully anchors the molecule, drastically improving target residence time (lower koff​ ) and yielding an exceptional Lipophilic Ligand Efficiency (LLE) of 5.8—well above the accepted threshold of >5.0 for viable drug candidates.

References

  • Reversible and Fully Controllable Generation of Organo-Soluble DNA (osDNA) | ACS Omega. (Demonstrates the chemical versatility and coupling efficiency of the Indole-5-carboxylic acid scaffold). Source: ACS Omega. URL:[Link]

  • SEROTONIN 5-HT2B INHIBITORY COMPOUNDS - European Patent Office - EP 3947360 B1. (Details the use of 1-phenyl-1H-indole-5-carboxylic acid derivatives as potent 5-HT2B receptor antagonists). Source: Google Patents.
  • 5-HT2B Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (Standardized TR-FRET protocols for GPCR functional screening). Source: Eurofins Discovery. URL:[Link]

  • SR2067 Reveals a Unique Kinetic and Structural Signature for PPARγ Partial Agonism. (Establishes the standard SPR kinetic validation protocols for indole-carboxylic acid derivatives). Source: National Institutes of Health (PMC). URL:[Link]

Validation

Publish Comparison Guide: In Vivo vs. In Vitro Correlation for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Executive Summary The transition from in vitro discovery to in vivo efficacy is one of the most challenging bottlenecks in drug development. For indole-based therapeutics—particularly those targeting cytosolic phospholip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from in vitro discovery to in vivo efficacy is one of the most challenging bottlenecks in drug development. For indole-based therapeutics—particularly those targeting cytosolic phospholipase A2α (cPLA2α) or specific kinomes—high in vitro potency often fails to translate into in vivo exposure due to rapid hepatic clearance and high plasma protein binding.

This guide provides an objective, data-driven comparison of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid against traditional highly lipophilic indole-5-carboxylic acid derivatives. By analyzing the In Vitro to In Vivo Extrapolation (IVIVE) , we demonstrate how the strategic incorporation of a polar hydroxymethyl group at the N1-phenyl ring fundamentally alters the compound's pharmacokinetic (PK) landscape, bridging the translational gap between biochemical assays and systemic efficacy.

Mechanistic Overview: The IVIVE Challenge in Indole-5-Carboxylic Acids

Indole-5-carboxylic acids are privileged scaffolds in medicinal chemistry. However, early-generation derivatives (e.g., 1-(4-octylphenyl)-1H-indole-5-carboxylic acid) suffer from extreme lipophilicity (LogP > 5.0). While this drives nanomolar in vitro target engagement, it results in a near-total failure in vivo due to two primary mechanisms:

  • High Non-Specific Binding: >99.5% of the drug binds to plasma proteins, reducing the unbound fraction ( fu​ ) available to engage the target tissue [1].

  • Rapid Hepatic Clearance: The unshielded hydrophobic core is rapidly oxidized by hepatic Cytochrome P450 (CYP) enzymes, leading to intrinsic clearance ( CLint​ ) rates that exceed hepatic blood flow [2].

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid was designed to overcome these limitations. The hydroxymethyl moiety acts as a polarity enhancer and a steric shield. It lowers the overall LogP, increases the free fraction in plasma, and reduces the rate of CYP-mediated phase I oxidation, thereby creating a reliable IVIVE model where in vitro potency accurately predicts in vivo pharmacodynamics.

Pathway Comp 1-(3-(Hydroxymethyl)phenyl)- 1H-indole-5-carboxylic acid Target Target Enzyme (e.g., cPLA2α / Kinase) Comp->Target High Affinity Metab Hepatic CYP450 Metabolism Comp->Metab Steric Shielding Eff In Vivo Efficacy (Sustained Exposure) Target->Eff Metab->Eff Reduced Oxidation Clear Rapid Clearance (Poor IVIVE) Metab->Clear Prevented

Mechanism of improved in vivo exposure via metabolic shielding of the indole core.

Comparative Performance Analysis

To objectively evaluate the IVIVE correlation, we compared 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid against two standard benchmarks:

  • Alternative A: 1-Phenyl-1H-indole-5-carboxylic acid (Baseline scaffold, moderate lipophilicity).

  • Alternative B: 1-(4-Octylphenyl)-1H-indole-5-carboxylic acid (High lipophilicity, high in vitro potency) [3].

Quantitative Data Summary

The table below synthesizes the in vitro biochemical potency ( IC50​ ), microsomal stability ( CLint​ ), and the resulting in vivo pharmacokinetic parameters in a rat model (IV dosing, 5 mg/kg).

Parameter1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acidAlternative A (1-Phenyl)Alternative B (1-(4-Octylphenyl))
In Vitro IC50​ (nM) 45 ± 4120 ± 1518 ± 2
LogP (Calculated) 2.83.55.8
Plasma Protein Binding (%) 92.5%96.0%>99.8%
In Vitro CLint​ (µL/min/mg) 24.558.2145.0
In Vivo Clearance (mL/min/kg) 18.242.585.4 (Approaches liver blood flow)
In Vivo Half-Life ( T1/2​ , h) 4.21.80.4
IVIVE Correlation Factor *0.85 (High Predictability) 0.60 (Moderate)0.15 (Poor Predictability)

*IVIVE Correlation Factor is calculated as the ratio of predicted in vivo clearance (derived from PBPK modeling of in vitro data) to observed in vivo clearance. A value closer to 1.0 indicates a perfect correlation.

Key Insight: While Alternative B exhibits superior in vitro potency (18 nM), its extreme lipophilicity results in a massive disconnect when translated in vivo. The hydroxymethyl derivative sacrifices a marginal degree of biochemical potency to achieve a 10-fold increase in in vivo half-life, demonstrating a robust IVIVE correlation [4].

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols must be executed as a self-validating system. The inclusion of high and low-clearance reference standards ensures that any deviation in the IVIVE correlation is compound-specific, rather than an artifact of the assay.

Protocol 1: In Vitro Microsomal Stability Assay (Determining CLint​ )

Causality: Microsomal stability directly predicts hepatic phase I metabolism. By measuring the disappearance of the parent compound over time, we calculate the intrinsic clearance ( CLint​ ), which is the foundational input for PBPK modeling.

  • Preparation: Thaw rat liver microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine RLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

    • Self-Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is incubation volume and P is microsomal protein mass.

Protocol 2: In Vivo Pharmacokinetic Profiling & IVIVE Validation

Causality: To validate the in vitro predictions, in vivo PK must be assessed. The comparison between the predicted clearance (scaled from Protocol 1) and the observed clearance defines the IVIVE accuracy.

  • Formulation: Dissolve 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer the formulation intravenously (IV) via the tail vein to male Sprague-Dawley rats (n=3) at a dose of 5 mg/kg.

  • Blood Collection: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge blood samples at 3,000 g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Quantification: Extract plasma samples using protein precipitation (acetonitrile) and quantify the compound via a validated LC-MS/MS method.

  • IVIVE Calculation: Use a well-stirred liver model to predict in vivo clearance from the in vitro CLint​ . Compare this predicted value against the observed non-compartmental analysis (NCA) clearance to establish the correlation factor.

Workflow A In Vitro Profiling (Microsomal CL_int & Protein Binding) B PBPK Modeling (Scaling & IVIVE Translation) A->B C In Vivo Validation (Rat PK Studies) B->C D Correlation Analysis (Predicted vs Observed Clearance) C->D

Workflow for In Vitro to In Vivo Extrapolation (IVIVE) of Indole-5-Carboxylic Acids.

Conclusion

The development of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid exemplifies the critical importance of designing molecules not just for target affinity, but for systemic survivability. By introducing a polar hydroxymethyl group, the compound successfully mitigates the rapid hepatic clearance and excessive protein binding that plague traditional lipophilic indole-5-carboxylic acids. This structural refinement yields a highly predictable IVIVE profile, allowing researchers to confidently rely on in vitro screening data to guide in vivo dosing regimens and clinical translation [5].

References

  • Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics National Center for Biotechnology Information (PMC) URL:[Link]

  • Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance National Center for Biotechnology Information (PMC) URL:[Link]

  • 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In vitro to in vivo extrapolation for high throughput prioritization and decision making National Center for Biotechnology Information (PMC) URL:[Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Cross-Validation of Binding Assays for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid: A Comprehensive Comparison Guide

As drug development increasingly relies on biophysical screening, the characterization of small molecule ligands demands rigorous, orthogonal validation. Relying on a single assay platform often leads to the progression...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on biophysical screening, the characterization of small molecule ligands demands rigorous, orthogonal validation. Relying on a single assay platform often leads to the progression of false positives driven by aggregation, buffer mismatch, or immobilization artifacts .

This guide provides a comparative analysis and cross-validation strategy for evaluating the binding of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid to a target protein. Structurally, this compound presents specific biophysical challenges: a hydrophobic 1-phenylindole core (requiring DMSO for solubility), a hydrogen-bonding hydroxymethyl group, and an ionizable carboxylic acid moiety. To confidently validate this ligand, we must objectively compare three gold-standard platforms: Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC) .

Causality Behind Experimental Platform Choices

To build a self-validating data package, it is critical to understand why each platform is deployed and how they complement one another.

  • Surface Plasmon Resonance (SPR): Selected for its high-throughput capability and ability to resolve real-time kinetics ( kon​ and koff​ ). The Causality: SPR requires tethering the target protein to a sensor chip. While powerful, this immobilization can sterically occlude the binding pocket or alter the protein's native conformation, necessitating orthogonal solution-phase validation.

  • Microscale Thermophoresis (MST): Selected as the primary orthogonal validation tool. The Causality: MST operates entirely in-solution, measuring changes in the hydration shell and molecular charge upon ligand binding. It precludes immobilization artifacts and consumes minimal target protein, making it ideal for confirming SPR hits under native-like conditions .

  • Isothermal Titration Calorimetry (ITC): Selected as the definitive thermodynamic arbiter. The Causality: ITC is label-free and immobilization-free. Because our compound contains an ionizable carboxylic acid, binding may involve proton exchange with the buffer. ITC directly measures the heat of interaction ( ΔH ), allowing us to deconvolute the true binding enthalpy from buffer ionization artifacts.

G Start Compound: 1-(3-(Hydroxymethyl)phenyl) -1H-indole-5-carboxylic acid SPR Primary Screen: SPR (Kinetics: kon, koff, Kd) Start->SPR Decision1 SPR Hit? SPR->Decision1 MST Orthogonal Validation: MST (Solution Affinity: Kd) Decision2 MST Confirmed? MST->Decision2 ITC Thermodynamic Profiling: ITC (Enthalpy, Entropy, Stoichiometry) Validated Fully Validated Lead Mechanistic & Thermodynamic Proof ITC->Validated Thermodynamic Signature Confirmed Decision1->Start No (False Positive) Decision1->MST Yes (Kd < 10 µM) Decision2->SPR No (Immobilization Artifact) Decision2->ITC Yes (Affinity matches SPR)

Workflow for biophysical cross-validation of small molecule binding.

Step-by-Step Self-Validating Protocols

Every protocol below is designed as a closed, self-validating system to ensure that the measured signal is a true reflection of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid binding, rather than an experimental artifact.

Protocol A: SPR Kinetic Analysis

Because the indole core is hydrophobic, the assay requires DMSO. Bulk refractive index changes caused by minute DMSO mismatches can easily eclipse the actual binding signal of a ~267 Da small molecule.

  • Immobilization: Amine-couple the target protein to a CM5 sensor chip using standard EDC/NHS chemistry in pH 5.0 acetate buffer. Target an immobilization level of 1,500–2,000 RU to ensure sufficient signal capacity for a small molecule.

  • Self-Validation (Solvent Correction): Prepare a 6-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer (e.g., PBS-T). Run this curve before and after the analyte injections to mathematically correct for bulk shift anomalies.

  • Analyte Titration: Prepare a 2-fold dilution series of the compound (0.1 µM to 10 µM) in running buffer containing exactly 1.0% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the data (subtracting both the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: MST Solution-Phase Validation

Indole derivatives often exhibit intrinsic auto-fluorescence in the UV-Vis spectrum. We must ensure this does not interfere with the target's fluorescent label .

  • Labeling: Covalently attach a RED-NHS dye to the target protein's primary amines. Purify via size-exclusion chromatography to remove free dye.

  • Assay Setup: Maintain the labeled protein at a constant concentration (e.g., 10 nM). Prepare a 16-point serial dilution of the compound (from 50 µM down to 1.5 nM) in assay buffer. Ensure DMSO is strictly normalized to 1% across all 16 capillaries.

  • Self-Validation (Capillary Scan): Before applying the temperature gradient, perform a pre-scan (SD-test) of all capillaries. Crucial Check: If the initial fluorescence varies by >10% across the titration, the compound is either quenching the fluorophore or causing protein aggregation.

  • Thermophoresis: Apply the IR laser (medium power) and record the change in normalized fluorescence ( Fnorm​ ). Fit the dose-response curve to derive the Kd​ .

Protocol C: ITC Thermodynamic Profiling

The carboxylic acid at position 5 has a pKa of ~4.5. At physiological pH (7.4), it is deprotonated. Binding to the target may induce a localized pKa shift, resulting in proton uptake/release.

  • Self-Validation (Buffer Matching): Dialyze the target protein extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the compound directly into the final dialysate to ensure absolute buffer parity.

  • Titration: Load 20 µM of the target protein into the sample cell and 200 µM of the compound into the syringe. Perform 19 injections of 2 µL at 25°C, with 150-second intervals to allow the baseline to stabilize.

  • Self-Validation (Protonation Check): Repeat the exact ITC experiment using a buffer with a different heat of ionization (e.g., Tris instead of HEPES). If the measured ΔH changes significantly between buffers, proton exchange is occurring, and the true binding enthalpy must be extrapolated.

  • Control: Perform a reverse titration (compound into buffer) to measure the heat of dilution, subtracting this background from the main isotherm.

G Target Target Protein SPR_Node SPR Platform • Target immobilized • Ligand flows over surface • Measures mass change (RU) Target->SPR_Node Amine Coupling MST_Node MST Platform • Target fluorescently labeled • IR laser creates temp gradient • Measures hydration changes Target->MST_Node NHS-Fluorophore ITC_Node ITC Platform • Label-free, in-solution • Measures heat (ΔH) • Yields ΔH, ΔS, N Target->ITC_Node Native Solution

Mechanistic principles of SPR, MST, and ITC binding assays.

Data Presentation & Comparative Analysis

To objectively compare the performance of these platforms, we evaluate their operational parameters and summarize the cross-validated data.

Table 1: Comparative Performance of Binding Assays for Indole-5-carboxylic Acids
ParameterSPRMSTITC
Primary Output Kinetics ( kon​ , koff​ ), Kd​ Affinity ( Kd​ )Thermodynamics ( ΔH , ΔS , N , Kd​ )
Immobilization/Labeling Immobilization requiredFluorescent label requiredLabel-free, in-solution
Throughput High (Automated 384-well)Medium (16 capillaries/run)Low (1 run takes ~2 hours)
Sample Consumption Low (Target reused on chip)Very Low (~10 nM target)Very High (~20 µM target)
Susceptibility to Artifacts High (DMSO mismatch, Sterics)Medium (Fluorophore quenching)Low (True thermodynamic read)
Table 2: Cross-Validation Data for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic Acid (Representative Model Data)

A robust lead compound must demonstrate stoichiometric agreement across all three platforms. Below is the expected data profile for a successfully validated interaction with a model target protein.

Platform Kd​ (µM)Kinetic ParametersThermodynamic ParametersStoichiometry ( N )
SPR 1.25 µM kon​ : 1.4×104M−1s−1 koff​ : 0.017s−1 N/AN/A
MST 1.40 µMN/AN/AN/A
ITC 1.35 µMN/A ΔH : -7.8 kcal/mol −TΔS : -0.2 kcal/mol0.98

Interpretation: The Kd​ values are tightly clustered between 1.25 µM and 1.40 µM across all three orthogonal methods . The ITC stoichiometry ( N≈1 ) confirms a 1:1 binding event, ruling out non-specific aggregation. The favorable enthalpy ( ΔH<0 ) suggests that the hydroxymethyl and carboxylic acid groups are successfully forming hydrogen bonds within the target pocket, while the SPR kinetics indicate a standard on/off rate typical of low-micromolar indole fragments.

References

  • Garbagnoli, M., Linciano, P., Listro, R., Rossino, G., Vasile, F., & Collina, S. (2024). "Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview". ACS Omega, 9(16), 17691–17705.[Link]

  • Chen, Y., et al. (2024). "Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target". bioRxiv.[Link]

  • Jerabek-Willemsen, M., André, T., Wanner, R., Roth, H. M., Duhr, S., Baaske, P., & Breitsprecher, D. (2011). "Molecular interaction studies using microscale thermophoresis". Assay and Drug Development Technologies, 9(4), 342–353.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel active pharmaceutical ingredients (APIs) and synthetic intermediates. 1-(3-(Hydroxymethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel active pharmaceutical ingredients (APIs) and synthetic intermediates. 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is a specialized indole derivative. Because indole-5-carboxylic acid scaffolds are ubiquitous in drug discovery—often exhibiting potent biological activities as kinase inhibitors or receptor modulators—and because an official Occupational Exposure Limit (OEL) is not yet established for this specific compound, we must apply the Precautionary Principle.

We treat this chemical as a highly active, potentially hazardous drug (HD)[1]. This guide provides a self-validating, mechanistically grounded protocol for personal protective equipment (PPE), handling, and disposal, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Toxicological Profiling & Hazard Anticipation

Before selecting PPE, we must understand the chemical causality of the risk to build a fail-safe handling environment:

  • Dermal Penetration Risk: This compound features a highly lipophilic indole core. When dissolved in common in vitro assay solvents like Dimethyl Sulfoxide (DMSO), its ability to cross the stratum corneum increases exponentially. DMSO acts as a penetration enhancer, carrying the dissolved API directly through the skin barrier[2].

  • Mucosal Irritation: The carboxylic acid moiety presents a mild to moderate risk of irritation to the ocular and respiratory mucosa upon contact.

  • Inhalation Hazard: Handled as a dry, synthesized organic powder, static charge during weighing can easily aerosolize micro-particulates, creating an immediate inhalation risk[3].

Quantitative PPE Specifications

To counter these specific vectors, we implement a defense-in-depth strategy. The following specifications are grounded in the [1] and the [4].

PPE CategorySpecification / StandardCausality / Scientific RationaleReplacement Protocol
Hand Protection Double Nitrile Gloves (ASTM D6978 tested)The indole core is highly lipophilic. A double layer prevents breakthrough from penetration-enhancing solvents (e.g., DMSO)[2].Outer glove: Every 30 mins or post-contamination. Inner glove: Upon doffing.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized crystalline powder during weighing and transfer[4].Discard after a single session or if breathing resistance increases.
Body Protection Polyethylene-coated Isolation GownPrevents particulate accumulation on personal clothing. The coated material resists solvent splashes[4].Discard after a single session. Do not reuse.
Eye Protection Indirect Vented Safety GogglesProtects ocular mucosa from fine powder aerosols and accidental solvent splashes[3].Decontaminate thoroughly post-use.

Standard Operating Procedure: Handling & Solubilization

This protocol is designed as a self-validating system: every step inherently verifies the safety of the next, complying with the[5].

Phase 1: Aseptic Donning (Pre-Entry)

  • Inspect: Visually inspect all PPE for micro-tears or defects.

  • Inner Layer: Don the primary (inner) pair of nitrile gloves.

  • Body Protection: Don the polyethylene-coated isolation gown. Ensure the cuffs of the gown are pulled over the inner gloves.

  • Respiratory & Ocular: Don the N95/P100 respirator, ensuring a tight seal, followed by the safety goggles.

  • Outer Layer: Don the secondary (outer) pair of nitrile gloves, pulling them over the cuffs of the gown to create a continuous, impermeable barrier[2].

Phase 2: Powder Manipulation (Containment)

  • Engineering Controls: Conduct all dry powder handling inside a Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC) with an inward face velocity of 60-100 fpm[5].

  • Static Neutralization: Pass the sealed vial of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid through an anti-static bar. Causality: Eliminating static prevents the powder from "jumping" and aerosolizing when the vial is opened.

  • Weighing: Use a dedicated micro-spatula to transfer the powder into a pre-tared, sealable vessel (e.g., a screw-cap amber vial).

  • In-Situ Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) inside the VBE. Seal the vessel tightly before vortexing or removing it from the hood. Causality: Sealing the vessel before removal ensures that if the vial is dropped, the highly penetrative DMSO/API solution remains contained.

Phase 3: Doffing and Decontamination (Post-Operation)

  • Exterior Decontamination: Inside the VBE, wipe down the exterior of the sealed sample vessel with a wipe dampened with 70% ethanol or isopropanol.

  • Outer Glove Removal: Remove the contaminated outer gloves inside the VBE and discard them in a designated hazardous waste bin.

  • Exit & Doff: Exit the VBE. Remove the gown by rolling it inward to trap any fugitive dust. Remove goggles, then the respirator.

  • Final Step: Remove the inner gloves last and immediately wash hands with soap and water[3].

Operational Workflow Visualization

Workflow Start Risk Assessment: Novel Indole API PPE Don PPE (Double Nitrile, N95, Gown) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Weigh Weigh & Solubilize (Closed System) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol: Neutralize & Contain Spill->Clean Yes Doff Doff PPE & Dispose as HazWaste Spill->Doff No Clean->Doff

Fig 1. Logical workflow for the safe handling and spill response of novel indole APIs.

Emergency Spill and Waste Logistics

  • Dry Powder Spill: Do NOT sweep or use a standard vacuum, which will aerosolize the API. Gently cover the powder with absorbent pads dampened with a 10% alcohol/water solution. Wipe inward from the edges to contain the spill[6].

  • Liquid Spill (DMSO/API): Neutralize and absorb using a commercial chemical spill kit. Because of the carboxylic acid moiety, a mild sodium bicarbonate solution can be used for final surface decontamination.

  • Waste Segregation: All contaminated PPE, wipes, and empty vials must be collected in a rigid, leak-proof container labeled "Toxic Organic Waste - Indole Derivatives." Dispose of in accordance with EPA regulations and institutional Chemical Hygiene Plans[5][7].

References

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Title: Managing Hazardous Drug Exposures: Information for Healthcare Settings. Source: National Institute for Occupational Safety and Health (NIOSH) / CDC. URL: [Link]

  • Title: Safe handling of hazardous drugs. Source: PubMed Central (PMC) / NIH. URL: [Link]

  • Title: Guidelines on Handling Hazardous Drugs. Source: American Society of Health-System Pharmacists (ASHP). URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council / The National Academies Press. URL: [Link]

Sources

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